D-Methionyl-L-serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
656811-59-5 |
|---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m1/s1 |
InChI Key |
WEDDFMCSUNNZJR-RITPCOANSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties and Structure of D-Methionyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and structure of the dipeptide D-Methionyl-L-serine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
This compound is a dipeptide composed of D-methionine and L-serine joined by a peptide bond.[1] Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids.[2] While specific experimental data for the this compound isomer is limited in the provided search results, the fundamental chemical properties can be reliably inferred from its constituent amino acids and data available for the closely related L-Methionyl-L-serine isomer.
| Property | Value | Source |
| Molecular Formula | C8H16N2O4S | [1] |
| Molecular Weight | 236.29 g/mol | [1] |
| IUPAC Name | (2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-(methylthio)butanoic acid | Inferred from L-isomer[1] |
| Canonical SMILES | CSCC--INVALID-LINK--NC(=O)--INVALID-LINK--N | Inferred from L-isomer[2] |
| InChI Key | WEDDFMCSUNNZJR-GSVOUGTGSA-N | Inferred from L-isomer[1] |
| Predicted Water Solubility | 10.3 g/L | [2] |
| Predicted logP | -2.3 | [2] |
Chemical Structure
The structure of this compound consists of a D-methionine residue linked to an L-serine residue via a peptide bond. The D-configuration at the alpha-carbon of methionine and the L-configuration at the alpha-carbon of serine are key stereochemical features.
Caption: 2D structure of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure for dipeptide synthesis can be outlined. This typically involves the protection of functional groups, activation of the carboxylic acid, peptide bond formation, and subsequent deprotection.
Caption: General workflow for dipeptide synthesis.
Methodology:
-
Protection: The amino group of D-methionine and the carboxylic acid group of L-serine are protected to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Carboxyl groups are often protected as esters (e.g., methyl or ethyl esters).[3]
-
Activation: The carboxylic acid of the N-protected D-methionine is activated to facilitate nucleophilic attack by the amino group of the C-protected L-serine. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Coupling: The activated D-methionine is reacted with the protected L-serine to form the peptide bond.
-
Deprotection: The protecting groups are removed from the newly formed dipeptide. The choice of deprotection conditions depends on the protecting groups used (e.g., acid for Boc, base for Fmoc).
-
Purification: The final product is purified from reagents and byproducts, typically using techniques like recrystallization or chromatography.
Biological Context and Signaling
This compound itself is primarily considered an intermediate in protein metabolism.[2] However, its constituent amino acids, particularly D-serine, have significant biological roles.
Caption: Metabolic context of this compound.
D-serine, which can be formed from L-serine by serine racemase, is a crucial neuromodulator in the central nervous system.[4][5] It acts as a co-agonist at the glycine site of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity, learning, and memory.[4]
Caption: D-Serine as a co-agonist at the NMDA receptor.
Further Considerations
-
Solubility: The solubility of amino acids and peptides is influenced by pH and the presence of other solutes.[6][7] For instance, the solubility of DL-methionine increases in more acidic or basic conditions.[6]
-
Stereochemistry: The stereochemistry of the constituent amino acids can impact the biological activity and physical properties of peptides. While most amino acids in proteins are of the L-configuration, D-amino acids are found in nature and have distinct biological roles, such as D-serine in the brain.[8]
This guide provides a foundational understanding of the chemical properties and structure of this compound, leveraging available data for related compounds. Further experimental investigation is necessary to fully characterize this specific dipeptide.
References
- 1. Met-Ser | C8H16N2O4S | CID 7009592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Methionyl-Serine (HMDB0028982) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Serine - Wikipedia [en.wikipedia.org]
- 5. Rhea - reaction knowledgebase [rhea-db.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
Predicted Biological Activity of D-Methionyl-L-serine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the predicted biological activity of the dipeptide D-Methionyl-L-serine. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes information on the known biological roles of its constituent amino acids, D-methionine and L-serine, and the general characteristics of D-amino acid-containing peptides. Potential biological activities, including neuroprotection, antimicrobial effects, and enzyme inhibition, are explored. Detailed experimental protocols for the validation of these predicted activities are provided, along with illustrative diagrams of relevant signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of novel dipeptides.
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, represent a diverse class of molecules with a wide range of biological activities. They are involved in numerous physiological processes and are increasingly being investigated for their therapeutic potential. The incorporation of D-amino acids into peptides can confer unique properties, most notably increased resistance to enzymatic degradation, which can enhance their bioavailability and duration of action in vivo.
This whitepaper focuses on the predicted biological activity of this compound, a novel dipeptide comprising D-methionine and L-serine. By examining the individual contributions of these amino acids and the known effects of D-amino acid incorporation, we can construct a theoretical framework for its potential biological functions.
Predicted Biological Activities
Based on the constituent amino acids and the presence of a D-amino acid, the following biological activities are predicted for this compound:
Neuroprotective Effects
-
Rationale: L-serine is a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in synaptic plasticity, learning, and memory[1][2]. While excess D-serine can be excitotoxic, its modulation is a key area of neurological research[3]. Peptides with neuroprotective properties are of significant interest for conditions like Alzheimer's disease[4][5]. The presence of D-methionine could enhance the stability of the dipeptide in the central nervous system, allowing for sustained modulation of neuronal pathways. Some D-amino acid-containing peptides have demonstrated neuroprotective effects[6].
Antimicrobial Activity
-
Rationale: An increasing number of antimicrobial peptides (AMPs) incorporating D-amino acids are being investigated. The D-amino acid can disrupt the secondary structure in a way that maintains or even enhances antimicrobial activity while reducing toxicity to mammalian cells[7]. The mechanism often involves interaction with and disruption of the bacterial cell membrane. Both methionine and serine are found in various AMPs. The inherent stability of a D-amino acid-containing dipeptide could make it a promising candidate for a novel antimicrobial agent.
Enzyme Inhibition
-
Rationale: Dipeptides are known to act as inhibitors of various enzymes. For instance, certain dipeptides can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential therapeutics for type 2 diabetes[8]. Both methionine and serine have been identified in peptides with DPP-IV inhibitory activity[8]. The specific sequence of this compound could confer inhibitory activity against proteases, kinases, or other enzymes.
Quantitative Data on Analogous Dipeptides
To provide a context for the potential potency of this compound, the following tables summarize quantitative data for various dipeptides with known biological activities.
Table 1: Enzyme Inhibitory Activity of Dipeptides
| Dipeptide | Target Enzyme | IC50 (µM) | Reference |
| Trp-Val | DPP-IV | Not specified | [8] |
| His-Leu | DPP-IV | Not specified | [8] |
| Glu-Lys | DPP-IV | Not specified | [8] |
| Ala-Leu | DPP-IV | Not specified | [8] |
| Val-Ala | DPP-IV | Not specified | [8] |
| Ser-Leu | DPP-IV | Not specified | [8] |
| Gly-Leu | DPP-IV | Not specified | [8] |
Table 2: Antimicrobial Activity of Peptides
| Peptide | Target Organism | MIC (µM) | Reference |
| D-MPI | E. coli | 8-64 | [9] |
| D-MPI | S. aureus | 8-64 | [9] |
| D-MPI | C. albicans | 8-64 | [9] |
Table 3: Neuroprotective Activity of Peptides
| Peptide | Protective Effect | Effective Concentration | Reference |
| ADNF-9 | Protection against GP120, NMDA, Aβ toxicity | Femtomolar range | [5] |
| CAQK | Reduction of inflammation and cell death in TBI | Not specified | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.
Neuroprotection Assays
-
Objective: To determine if this compound can protect neuronal cells from excitotoxicity.
-
Method: MTT Assay for Cell Viability
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Induction of Excitotoxicity: Expose the cells to an excitotoxic agent such as glutamate or NMDA for a defined period.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-insulted cells).
-
Antimicrobial Assays
-
Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria.
-
Method: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Peptide Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Enzyme Inhibition Assays
-
Objective: To determine if this compound can inhibit the activity of a specific enzyme (e.g., DPP-IV).
-
Method: DPP-IV Inhibitory Assay
-
Reagents: DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution.
-
Assay Procedure:
-
In a 96-well plate, add the DPP-IV enzyme and varying concentrations of this compound.
-
Pre-incubate the enzyme and peptide mixture.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each peptide concentration. Determine the IC50 value, which is the concentration of the peptide required to inhibit 50% of the enzyme's activity.
-
Visualizations
Signaling Pathways
Caption: Predicted modulation of the NMDA receptor pathway by this compound.
Experimental Workflows
Caption: Workflow for antimicrobial activity screening of this compound.
Caption: Workflow for enzyme inhibition analysis of this compound.
Conclusion
This compound is a novel dipeptide with predicted biological activities spanning neuroprotection, antimicrobial effects, and enzyme inhibition. The presence of a D-amino acid is expected to confer enhanced stability, making it a promising candidate for further investigation. The experimental protocols and conceptual frameworks provided in this whitepaper offer a solid foundation for future research to elucidate the therapeutic potential of this and other novel dipeptides. In silico modeling and subsequent in vitro and in vivo studies are warranted to validate these predictions and explore the full pharmacological profile of this compound.
References
- 1. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regional contributions of D-serine to Alzheimer’s disease pathology in male AppNL–G–F/NL–G–F mice [frontiersin.org]
- 4. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - A femtomolar-acting neuroprotective peptide. [jci.org]
- 6. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ul.ie [pure.ul.ie]
- 9. youtube.com [youtube.com]
- 10. nrtimes.co.uk [nrtimes.co.uk]
The Neuromodulatory Potential of D-Serine: A Technical Guide
An In-Depth Examination of its Role as an N-Methyl-D-Aspartate (NMDA) Receptor Co-agonist
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: D-Methionyl-L-serine vs. D-Serine
An extensive review of the scientific literature reveals that the neuromodulatory activity at the N-Methyl-D-Aspartate (NMDA) receptor is attributed to D-serine , not this compound. D-serine is a well-established endogenous co-agonist of the NMDA receptor, playing a crucial role in synaptic plasticity and neuronal signaling. In contrast, there is no significant body of research indicating a neuromodulatory role for this compound. Therefore, this guide will focus on the extensive and well-documented neuromodulatory potential of D-serine.
Executive Summary
D-serine has emerged as a key neuromodulator in the central nervous system (CNS), primarily through its action as a co-agonist at the glycine binding site of the NMDA receptor.[1][2] This function is critical for the activation of NMDA receptors, which are pivotal in synaptic plasticity, learning, and memory.[3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making its metabolic pathways a significant area of interest for therapeutic intervention. This document provides a comprehensive overview of the synthesis, release, receptor interaction, and degradation of D-serine, along with detailed experimental protocols for its study and a summary of key quantitative data.
D-Serine Metabolism and Signaling Pathway
D-serine concentration in the synapse is tightly regulated by its synthesis, transport, and degradation. The primary pathway involves the conversion of L-serine to D-serine by the enzyme serine racemase, and its degradation by D-amino acid oxidase (DAAO).
Synthesis and Release of D-Serine
D-serine is synthesized from its enantiomer, L-serine, by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, serine racemase.[4] This conversion occurs in both neurons and glial cells, particularly astrocytes.[1][4] The release of D-serine from these cells is thought to be a regulated process, potentially occurring via transporters and in response to neuronal activity, such as the activation of glutamate receptors.[1][4]
Interaction with the NMDA Receptor
The NMDA receptor, a subtype of ionotropic glutamate receptor, is unique in its requirement for the binding of both glutamate and a co-agonist to its glycine binding site for activation.[5] D-serine acts as a potent endogenous co-agonist at this site, often demonstrating higher potency than glycine itself in certain brain regions.[3] Upon co-activation by glutamate and D-serine, the NMDA receptor channel opens, allowing the influx of Ca2+ into the postsynaptic neuron. This calcium influx triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity.[6]
Degradation of D-Serine
The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAAO), a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme.[7] DAAO catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide. The expression of DAAO varies across different brain regions, which contributes to the differential regulation of D-serine levels.
Signaling Pathway Diagram
Caption: D-Serine Signaling Pathway at the Glutamatergic Synapse.
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymes involved in D-serine metabolism and the interaction of D-serine with the NMDA receptor.
Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |
| Serine Racemase | L-Serine | ~10 mM | ~5 µmol/mg per h | Rat Brain | Purified enzyme.[8] |
| D-Serine | ~60 mM | ~22 µmol/mg per h | Rat Brain | Purified enzyme, reverse reaction.[8] | |
| D-Amino Acid Oxidase (hDAAO) | D-Serine | 1.8 - 4.5 mM | - | Human | Apparent Km values vary between studies. |
| L-Serine | Ki = 26.2 mM | - | Human | Competitive inhibitor.[9] |
Receptor Potency
| Receptor Subtype | Ligand | EC50 / Ki | Species | Notes |
| NMDA Receptor | D-Serine | Potency can be up to 3x higher than glycine depending on subunit composition.[5] | Rat | Expressed in oocytes. |
| NMDA Receptor | L-Glutamate | EC50 ~19 µM | - | For non-desensitizing response.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neuromodulatory role of D-serine.
Measurement of Serine Racemase Activity
This protocol is adapted from a chemiluminescent assay for the specific detection of D-serine.[8]
Objective: To quantify the enzymatic activity of serine racemase by measuring the production of D-serine from L-serine.
Materials:
-
Enzyme extract or purified serine racemase
-
50 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
2 mM DTT
-
15 µM Pyridoxal 5'-phosphate (PLP)
-
20 mM L-serine
-
Trichloroacetic acid (TCA)
-
Water-saturated diethyl ether
-
D-serine detection kit (chemiluminescent)
Procedure:
-
Prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM DTT, 15 µM PLP, and the enzyme sample.
-
Initiate the reaction by adding 20 mM L-serine. For blanks, use a boiled enzyme extract.
-
Incubate the reaction at 37°C for a defined period (e.g., 0.5-8 hours), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding TCA to a final concentration of 5%.
-
Centrifuge to pellet the precipitated protein.
-
Extract the supernatant twice with water-saturated diethyl ether to remove TCA.
-
Quantify the D-serine concentration in the extracted supernatant using a specific D-serine detection assay, following the manufacturer's instructions.
-
Calculate the enzyme activity based on the amount of D-serine produced per unit time per amount of enzyme.
Quantification of D-Serine in Brain Tissue by HPLC
This protocol outlines a general procedure for the analysis of D-serine in brain tissue using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[1][2]
Objective: To accurately measure the concentration of D-serine in brain tissue samples.
Materials:
-
Brain tissue sample
-
Homogenization buffer
-
Acetonitrile or other protein precipitation agent
-
Centrifuge
-
Derivatization agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) or 9-fluorenylmethyl chloroformate (FMOC-Cl))
-
HPLC system with a fluorescence or UV detector
-
Chiral column or a reversed-phase column suitable for separating the derivatized enantiomers
-
D-serine and L-serine standards
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer on ice.
-
Precipitate proteins by adding a solvent like acetonitrile and centrifuge at high speed to pellet the protein.
-
Collect the supernatant containing the amino acids.
-
-
Derivatization:
-
Mix a known volume of the supernatant with the derivatization reagent according to the specific protocol for that reagent. This step confers a chromophore or fluorophore to the amino acids, allowing for their detection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the D- and L-serine enantiomers using an appropriate column and mobile phase gradient.
-
Detect the derivatized amino acids using a fluorescence or UV detector at the appropriate wavelength.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized D-serine and L-serine standards.
-
Determine the concentration of D-serine in the sample by comparing its peak area to the standard curve.
-
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes a whole-cell patch-clamp recording from a neuron to measure NMDA receptor-mediated currents in response to D-serine application.[11][12]
Objective: To measure the potentiation of NMDA receptor currents by D-serine.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
External recording solution (Artificial Cerebrospinal Fluid - ACSF) containing glutamate and antagonists for non-NMDA glutamate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin).
-
Internal pipette solution
-
D-serine solution
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Pull patch pipettes from borosilicate glass and fill with the internal solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential (e.g., -60 mV or +40 mV to relieve Mg2+ block).
-
Perfuse the recording chamber with ACSF containing glutamate and other necessary antagonists.
-
Apply D-serine at a known concentration to the bath or locally to the recorded neuron.
-
Record the inward current mediated by NMDA receptors.
-
Wash out the D-serine and observe the return of the current to baseline.
-
Analyze the amplitude and kinetics of the D-serine-evoked NMDA receptor current.
Experimental Workflow Diagram
Caption: Workflow for Quantification of D-Serine in Brain Tissue by HPLC.
Conclusion
D-serine is a critical neuromodulator that fine-tunes glutamatergic neurotransmission through its co-agonist activity at the NMDA receptor. The intricate balance of its synthesis by serine racemase and degradation by DAAO presents multiple targets for the development of novel therapeutics for a range of CNS disorders. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the role of D-serine in brain function and pathology. Future research will likely focus on the specific roles of D-serine in different neuronal circuits and its potential as a biomarker and therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 7. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Preparation and assay of recombinant serine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of D-Methionyl-L-Serine Receptor Binding: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of novel peptide-based therapeutics necessitates a robust understanding of their interactions with biological targets. D-methionyl-L-serine is a dipeptide with emergent interest for its potential biological activities. However, the specific receptor mediating its effects remains to be fully elucidated. This technical guide provides a comprehensive, albeit prospective, framework for the in silico modeling of this compound receptor binding. The methodologies detailed herein offer a roadmap for researchers to follow once a putative receptor is identified, from initial receptor modeling and ligand preparation to advanced molecular dynamics simulations and binding energy calculations. This document serves as a foundational resource for the computational assessment of this, and other novel dipeptideligands, in the drug discovery pipeline.
Introduction
Peptides are increasingly recognized as promising therapeutic agents due to their high specificity and potency.[1][2] The dipeptide this compound represents a novel chemical entity with potential pharmacological relevance. Understanding the molecular basis of its interaction with a cognate receptor is paramount for elucidating its mechanism of action and for the rational design of peptidomimetic drugs. In silico modeling provides a powerful and cost-effective approach to investigate these interactions at an atomic level, offering insights that can guide experimental studies.[3][4]
This whitepaper outlines a systematic workflow for the computational modeling of this compound binding to a hypothetical receptor. While the specific receptor for this dipeptide is currently unconfirmed, the principles and protocols described are broadly applicable to the study of peptide-receptor interactions.
Hypothetical Receptor Identification and Homology Modeling
In the absence of an experimentally determined structure for a this compound receptor, homology modeling presents a viable strategy for generating a three-dimensional model. This approach relies on the identification of a suitable template structure with a high degree of sequence similarity to the target receptor.
Experimental Protocol: Homology Modeling
-
Template Identification: The amino acid sequence of the hypothetical target receptor is used to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLAST (Basic Local Alignment Search Tool). A template with high sequence identity (>30%), similar domain organization, and, ideally, a co-crystallized ligand analogous to a dipeptide is selected.
-
Sequence Alignment: The target and template sequences are aligned to ensure the correct correspondence of residues, particularly in conserved regions and the putative binding site.
-
Model Building: A homology modeling software (e.g., MODELLER, Swiss-Model) is used to construct the 3D model of the target receptor based on the alignment with the template structure. This involves copying the coordinates of the aligned residues and building the non-aligned regions (loops).
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for stereochemical quality), and Ramachandran plots (for backbone dihedral angles).
Ligand and Receptor Preparation
Proper preparation of both the ligand (this compound) and the receptor model is a critical step for successful molecular docking and simulation studies.
Experimental Protocol: Ligand and Receptor Preparation
-
Ligand Preparation:
-
A 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).
-
The ligand is then energy minimized using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH (~7.4) are assigned, and partial charges are calculated.
-
-
Receptor Preparation:
-
The homology model of the receptor is prepared by removing water molecules and any co-factors not relevant to the binding interaction.
-
Hydrogen atoms are added to the protein structure.
-
The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are determined, often with the aid of software that predicts pKa values.
-
The protein structure is energy minimized to relax the side chains.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[2][5] This method helps in identifying plausible binding modes and estimating the strength of the interaction.
Experimental Protocol: Molecular Docking
-
Binding Site Prediction: If the binding site is unknown, it can be predicted using pocket detection algorithms that analyze the receptor's surface topology.
-
Grid Generation: A grid box is defined around the predicted binding site on the receptor. This grid is used by the docking algorithm to calculate the interaction energies.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to systematically sample different conformations and orientations of the this compound within the defined grid box.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
Hypothetical Docking Results
To illustrate the type of data generated from such a study, the following table summarizes hypothetical docking scores and interacting residues for this compound with a putative G-protein coupled receptor (GPCR).
| Docking Pose | Binding Affinity (kcal/mol) | Interacting Receptor Residues | Interaction Type |
| 1 | -8.5 | Tyr120, Asn250 | Hydrogen Bond |
| 2 | -8.2 | Trp150, Phe280 | Pi-Pi Stacking |
| 3 | -7.9 | Val110, Leu245 | Hydrophobic |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic and realistic representation of the ligand-receptor complex compared to static docking.[6][7] MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The top-ranked docked complex is solvated in a box of explicit water molecules, and ions are added to neutralize the system and mimic physiological salt concentration.
-
Equilibration: The system is subjected to a series of energy minimization and equilibration steps. This involves gradually heating the system to the desired temperature (e.g., 310 K) and adjusting the pressure while restraining the protein and ligand atoms.
-
Production Run: Once equilibrated, the restraints are removed, and a production MD simulation is run for a significant period (e.g., 100 ns or more). The trajectory of the atoms is saved at regular intervals.
-
Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over time. Other analyses include monitoring hydrogen bonds and calculating the root-mean-square fluctuation (RMSF) of individual residues.
Hypothetical Molecular Dynamics Data
The following table presents hypothetical data from a 100 ns MD simulation of the top-ranked this compound-receptor complex.
| Metric | Value | Interpretation |
| Average RMSD of Receptor Backbone | 1.8 Å | The receptor structure is stable throughout the simulation. |
| Average RMSD of Ligand | 0.9 Å | The ligand remains stably bound in the binding pocket. |
| Average Number of Hydrogen Bonds | 3 | Consistent hydrogen bonding contributes to binding stability. |
Binding Free Energy Calculations
MD simulations can be further leveraged to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores.
Experimental Protocol: MM/PBSA Calculation
-
Snapshot Extraction: A number of snapshots (e.g., 100) are extracted from the stable part of the MD trajectory.
-
Energy Calculations: For each snapshot, the Molecular Mechanics with Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the free energy of the complex, the receptor, and the ligand.
-
Binding Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.
Hypothetical Binding Free Energy Data
The table below shows a hypothetical breakdown of the binding free energy components for the this compound-receptor interaction.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG) | -35.0 |
Visualization of Workflows and Pathways
In Silico Modeling Workflow
Caption: A generalized workflow for the in silico modeling of ligand-receptor binding.
Hypothetical GPCR Signaling Pathway
Caption: A simplified diagram of a hypothetical GPCR signaling cascade.
Conclusion
This whitepaper provides a detailed, albeit prospective, guide to the in silico modeling of this compound receptor binding. The outlined protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations represent a robust computational strategy for characterizing ligand-receptor interactions. While the specific receptor for this compound remains to be identified, the methodologies presented here offer a clear and actionable framework for future research. The application of these computational techniques will be instrumental in accelerating the discovery and development of novel therapeutics targeting the receptor for this intriguing dipeptide.
References
- 1. Computational design of peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances and Computational Approaches in Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Metabolic Pathway Investigation of D-Methionyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and current understanding of the metabolic fate of the dipeptide D-Methionyl-L-serine. Given the increasing interest in D-amino acid-containing peptides for various therapeutic applications, a thorough investigation of their metabolic stability and pathways is crucial for drug development. This document outlines the predicted metabolic pathway of this compound, details the experimental protocols required for its investigation, presents available quantitative data for related compounds, and visualizes key pathways and workflows using Graphviz diagrams. The information is intended to serve as a foundational resource for researchers embarking on the study of this and similar dipeptides.
Introduction
The metabolic fate of peptides is a critical determinant of their pharmacokinetic and pharmacodynamic properties. While the metabolism of L-amino acid-containing peptides is well-characterized, the introduction of D-amino acids can significantly alter their stability and biological activity. This compound, a dipeptide containing a D-amino acid at the N-terminus, presents a unique case for metabolic investigation. This guide explores the probable metabolic pathway, beginning with its potential hydrolysis and the subsequent metabolism of its constituent amino acids, D-methionine and L-serine.
Predicted Metabolic Pathway of this compound
The metabolic journey of this compound is predicted to begin with the hydrolysis of the peptide bond, releasing D-methionine and L-serine. However, the stereochemistry of the N-terminal D-methionine poses a significant challenge to hydrolysis by many common mammalian peptidases.
Dipeptide Hydrolysis: A Critical Step
Mammalian renal dipeptidases, key enzymes in dipeptide metabolism, have been shown to efficiently hydrolyze dipeptides with a C-terminal D-amino acid but not those with an N-terminal D-amino acid residue[1]. This suggests that this compound may exhibit significant resistance to hydrolysis by these enzymes in mammals. However, some peptidases from other sources, such as cephalopods and certain microorganisms, have demonstrated broader substrate specificity and may be capable of cleaving such bonds[1]. Intracellular peptidases with different specificities might also play a role.
Metabolism of D-Methionine
Once liberated, D-methionine is expected to be metabolized through pathways known for D-amino acid catabolism. The primary enzyme involved is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids[1].
The reaction proceeds as follows: D-Methionine + O₂ + H₂O → α-keto-γ-methylthiobutyrate + NH₃ + H₂O₂
The resulting α-keto acid can then enter central metabolic pathways.
Metabolism of L-Serine
L-serine, upon its release, will enter the well-established L-serine metabolic network. L-serine is a non-essential amino acid with diverse metabolic fates. It can be converted to glycine, pyruvate, or used in the synthesis of other biomolecules like phospholipids and cysteine[2][3]. The main pathways include:
-
Conversion to Glycine: Catalyzed by serine hydroxymethyltransferase (SHMT), this reaction is a key entry point into one-carbon metabolism.
-
Conversion to Pyruvate: This can occur via serine dehydratase.
-
Synthesis of Phospholipids: L-serine is a precursor for the synthesis of phosphatidylserine.
-
Cysteine Synthesis: L-serine condenses with homocysteine to form cystathionine, a precursor to cysteine.
The following Graphviz diagram illustrates the predicted overall metabolic pathway.
Quantitative Data
Table 1: Cellular Uptake Rates of Various Dipeptides in CHO Cells
| Dipeptide | Uptake Rate (µmol/10^5 cells/day) | Uptake Phenotype |
|---|---|---|
| Alanyl-Glutamine (AQ) | 1.5 - 3.0 | Fast |
| Glycyl-Tyrosine (GY) | 1.5 - 3.0 | Fast |
| Glycyl-Glutamine (GQ) | ~0.1 | Slow |
| Prolyl-Tyrosine (PY) | ~0.1 | Slow |
Data adapted from a study on dipeptide supplementation in CHO cell cultures[4].
Table 2: Metabolic Flux Analysis of L-serine Synthesis in Corynebacterium glutamicum
| Condition | L-serine Synthesis Flux (% of G3P joint) | Pentose Phosphate Pathway Flux (%) |
|---|---|---|
| Control | 100 | 100 |
| + Folate | Decreased | Increased |
| + Vitamin B12 | Increased | Increased |
Qualitative summary of findings from metabolic flux analysis studies[5][6]. Absolute values are strain and condition-dependent.
Experimental Protocols
A thorough investigation of the this compound metabolic pathway requires a combination of in vitro and cell-based assays. The following protocols provide a framework for these experiments.
In Vitro Dipeptidase Hydrolysis Assay
Objective: To determine the susceptibility of this compound to hydrolysis by purified peptidases or tissue homogenates.
Materials:
-
This compound
-
Purified peptidase (e.g., porcine kidney dipeptidase) or tissue homogenate (e.g., kidney, small intestine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Analytical system for product quantification (e.g., HPLC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Pre-incubate the enzyme or tissue homogenate in the reaction buffer at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate to the enzyme solution.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the presence of D-methionine and L-serine using a validated analytical method (see section 4.4).
-
Calculate the rate of hydrolysis.
Cellular Uptake and Metabolism Assay
Objective: To quantify the uptake of this compound into cultured cells and to identify its intracellular metabolites.
Materials:
-
Cultured cells (e.g., Caco-2 for intestinal absorption, or a cell line relevant to the therapeutic target)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Analytical system for quantification (e.g., LC-MS/MS)
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Replace the culture medium with fresh medium containing a known concentration of this compound.
-
Incubate for various time periods.
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular dipeptide.
-
Lyse the cells using the lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the supernatant for intracellular concentrations of this compound, D-methionine, and L-serine.
-
The extracellular medium can also be analyzed to measure the depletion of the dipeptide.
D-Amino Acid Oxidase (DAO) Activity Assay
Objective: To confirm the metabolic conversion of D-methionine by DAO.
Materials:
-
D-methionine
-
Purified D-amino acid oxidase or a tissue homogenate rich in DAO (e.g., kidney)
-
Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)
-
Assay components for detecting H₂O₂ production (e.g., horseradish peroxidase and a chromogenic substrate like Amplex Red)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, horseradish peroxidase, and the chromogenic substrate.
-
Add the DAO enzyme or tissue homogenate.
-
Initiate the reaction by adding D-methionine.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate.
-
The rate of increase in absorbance is proportional to the rate of H₂O₂ production and thus DAO activity.
Analytical Methodology: LC-MS/MS for Dipeptide and Amino Acid Quantification
Objective: To accurately quantify this compound and its metabolic products in biological matrices.
Instrumentation:
-
Liquid Chromatography (LC) system with a chiral column for separating D- and L-amino acids.
-
Tandem Mass Spectrometer (MS/MS) for sensitive and specific detection.
Sample Preparation:
-
Protein Precipitation: For plasma, cell lysates, or tissue homogenates, add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Derivatization (optional but recommended for chiral separation): Use a chiral derivatizing agent (e.g., Marfey's reagent) to create diastereomers that can be separated on a standard C18 column.
-
Reconstitution: Dry the sample and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific parent-to-fragment ion transitions of this compound, D-methionine, L-serine, and their derivatized forms.
-
Optimize the LC gradient for optimal separation of the analytes.
-
Quantify the analytes using a standard curve prepared with known concentrations of the target molecules.
The following diagram illustrates a typical experimental workflow for investigating the metabolism of this compound.
Signaling Pathways
The metabolic products of this compound, particularly L-serine and its downstream metabolites, can influence various signaling pathways. L-serine is a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a central role in synaptic plasticity and neurotransmission. Additionally, L-serine metabolism is tightly linked to one-carbon metabolism, which provides methyl groups for DNA and histone methylation, thereby influencing epigenetic regulation.
The diagram below outlines the relationship between L-serine metabolism and key signaling and biosynthetic pathways.
Conclusion
The investigation of the this compound metabolic pathway requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based models of uptake and metabolism. The predicted resistance of the N-terminal D-methionine to hydrolysis by common mammalian dipeptidases is a key consideration that may confer increased stability to this dipeptide. Should hydrolysis occur, the subsequent metabolism of D-methionine and L-serine would follow established pathways involving D-amino acid oxidase and the complex L-serine metabolic network, respectively. The experimental protocols and analytical methods detailed in this guide provide a robust framework for elucidating the precise metabolic fate of this compound, data that is essential for its potential development as a therapeutic agent. Further research is warranted to identify specific peptidases capable of cleaving this dipeptide and to obtain quantitative kinetic data for each metabolic step.
References
- 1. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Metabolic flux analysis of L-serine synthesis by Corynebacterium glutamicum SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering and flux analysis of Corynebacterium glutamicum for L-serine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Formation of D-Methionyl-L-serine in vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spontaneous, non-enzymatic formation of peptides is a cornerstone of prebiotic chemistry and holds significant implications for the origin of life and the synthesis of novel biomolecules. This technical guide explores the principles and plausible methodologies for the in vitro spontaneous formation of the mixed chirality dipeptide, D-Methionyl-L-serine. While direct experimental data for this specific dipeptide is not extensively documented, this paper synthesizes established principles of non-enzymatic peptide bond formation, including Salt-Induced Peptide Formation (SIPF) and wet-dry cycling, to provide a theoretical and practical framework for its synthesis. Detailed hypothetical experimental protocols, representative data, and mechanistic diagrams are presented to guide researchers in this area of study.
Introduction
The emergence of peptides from simple amino acid monomers is a critical step in the origins of life. Beyond its prebiotic significance, the non-enzymatic synthesis of peptides, particularly those containing D-amino acids, is of growing interest in drug development for their enhanced stability and unique biological activities. The dipeptide this compound represents a simple yet intriguing model for studying chiral selection and the fundamental physicochemical conditions that drive peptide bond formation in the absence of biological catalysts. This guide outlines plausible abiotic mechanisms for its formation.
Plausible Mechanisms for Spontaneous Dipeptide Formation
Two primary mechanisms are considered for the spontaneous formation of peptide bonds under prebiotic conditions: Salt-Induced Peptide Formation (SIPF) and condensation through wet-dry cycles.
Salt-Induced Peptide Formation (SIPF)
The SIPF reaction is a well-documented process where the presence of salts, particularly those containing divalent cations like copper (Cu²⁺), facilitates the condensation of amino acids in aqueous solutions.[1][2][3] The mechanism is thought to involve the formation of a copper-amino acid complex that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of a second amino acid.[3]
Wet-Dry Cycles
Wet-dry cycles provide a mechanism for concentrating reactants and driving condensation reactions by removing water, which is a product of peptide bond formation.[4] In this model, a solution of amino acids is subjected to repeated cycles of hydration and dehydration, mimicking environments such as tidal pools on a prebiotic Earth. During the dry phase, the increased concentration of amino acids and the removal of water favor the formation of peptide bonds.
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for the spontaneous formation of this compound based on the mechanisms described above.
Protocol for Salt-Induced Peptide Formation (SIPF)
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of D-Methionine in deionized water.
-
Prepare a 0.1 M solution of L-Serine in deionized water.
-
Prepare a 0.1 M solution of Copper(II) Chloride (CuCl₂) in deionized water.
-
Prepare a 1 M solution of Sodium Chloride (NaCl) in deionized water.
-
-
Reaction Setup:
-
In a 10 mL glass vial, combine 1 mL of D-Methionine stock, 1 mL of L-Serine stock, 1 mL of CuCl₂ stock, and 2 mL of NaCl stock.
-
Adjust the final volume to 10 mL with deionized water. The final concentrations will be 10 mM D-Methionine, 10 mM L-Serine, 10 mM CuCl₂, and 200 mM NaCl.
-
Prepare a control reaction without CuCl₂.
-
Adjust the pH of the solution to a desired value (e.g., pH 7.0) using dilute HCl or NaOH.
-
-
Incubation:
-
Seal the vials and place them in a temperature-controlled incubator or water bath at 85°C.
-
Collect aliquots at various time points (e.g., 24, 48, 72 hours) for analysis.
-
-
Analysis:
-
Quench the reaction by adding a chelating agent (e.g., EDTA) to remove Cu²⁺ ions.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the formation of this compound.
-
Protocol for Wet-Dry Cycles
-
Preparation of Initial Solution:
-
Prepare a 0.05 M aqueous solution containing both D-Methionine and L-Serine.
-
Adjust the pH of the solution to a desired value (e.g., pH 7.0, 10.0).[4]
-
-
Wet-Dry Cycling:
-
Aliquot 1 mL of the initial solution into several glass vials.
-
Place the vials in an oven at 80°C until the water has completely evaporated (dry phase).[4]
-
Rehydrate the dried residue with 1 mL of deionized water (wet phase).
-
Repeat this cycle for a desired number of iterations (e.g., 5, 10, 20 cycles).
-
-
Analysis:
-
After the final cycle, dissolve the residue in a known volume of a suitable solvent.
-
Analyze the samples using HPLC and MS to identify and quantify the formation of this compound and any longer oligomers.
-
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data that could be expected from the experiments described above.
Table 1: Hypothetical Yield of this compound via SIPF at 85°C
| Time (hours) | Yield (%) with CuCl₂ | Yield (%) without CuCl₂ (Control) |
| 24 | 0.5 | < 0.1 |
| 48 | 1.2 | < 0.1 |
| 72 | 2.5 | 0.1 |
Table 2: Hypothetical Yield of this compound via Wet-Dry Cycles at 80°C
| Number of Cycles | Yield (%) at pH 7.0 | Yield (%) at pH 10.0 |
| 5 | 1.0 | 1.8 |
| 10 | 2.5 | 4.0 |
| 20 | 5.0 | 7.5 |
Discussion and Future Directions
The spontaneous formation of this compound in vitro is a plausible process under conditions that mimic prebiotic environments. The SIPF and wet-dry cycle methodologies provide robust frameworks for investigating this phenomenon. The presence of a metal catalyst like Cu²⁺ in the SIPF reaction appears to be crucial for activating the amino acids for condensation.[3] For wet-dry cycles, alkaline conditions may favor higher yields of dipeptide formation.[4]
Future research should focus on a systematic investigation of various reaction parameters, including temperature, pH, salt concentration, and the presence of mineral surfaces (e.g., clays), which have been shown to catalyze peptide formation.[5] Furthermore, the chiral selectivity of these reactions is a critical area of inquiry. Studies have shown that the presence of one chiral amino acid can influence the incorporation of another, leading to chiral selection in dipeptide formation.[6] Investigating whether a pre-existing enantiomeric excess of either D-Methionine or L-Serine influences the yield and chirality of the resulting dipeptides would provide valuable insights into the origins of homochirality in biological systems.
Conclusion
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the spontaneous in vitro formation of this compound. By leveraging established methodologies from prebiotic chemistry, researchers can explore the fundamental principles of non-enzymatic peptide synthesis. The hypothetical protocols and data presented herein serve as a starting point for designing and interpreting experiments aimed at understanding the formation of mixed chirality dipeptides, with potential applications in astrobiology, synthetic chemistry, and the development of novel peptide-based therapeutics.
References
- 1. Investigations on the mechanism of the salt-induced peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salt-induced peptide formation: Topics by Science.gov [science.gov]
- 3. mdpi.com [mdpi.com]
- 4. eppcgs.org [eppcgs.org]
- 5. The combination of salt induced peptide formation reaction and clay catalysis: a way to higher peptides under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions [frontiersin.org]
An In-depth Technical Guide to the Chirality of D-Methionyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality of the dipeptide D-Methionyl-L-serine. It details the stereospecific synthesis, methods for chiral analysis, and characterization of this molecule. The incorporation of a D-amino acid, methionine, at the N-terminus and an L-amino acid, serine, at the C-terminus results in a dipeptide with unique stereochemical properties. These properties can significantly influence its biological activity, enzymatic stability, and overall pharmacological profile. This document outlines detailed experimental protocols for the synthesis and analysis of this compound, presents key physicochemical data in a structured format, and utilizes diagrams to illustrate fundamental concepts and workflows relevant to its study.
Introduction
The chirality of amino acids and the peptides they form is a critical determinant of their biological function. While L-amino acids are the predominant enantiomers found in naturally occurring proteins, the strategic incorporation of D-amino acids into peptide sequences is a key strategy in modern drug design. D-amino acid-containing peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved in vivo stability and bioavailability.[1][2] The specific arrangement of chiral centers in a dipeptide like this compound dictates its three-dimensional structure, which in turn governs its interactions with biological targets.
This guide focuses on the synthesis and stereochemical analysis of this compound, a dipeptide with two chiral centers of opposing configurations. Understanding the precise spatial arrangement of its constituent amino acids is paramount for elucidating its structure-activity relationship and potential therapeutic applications.
Stereospecific Synthesis of this compound
The synthesis of this compound with defined stereochemistry is most reliably achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of amino acids with protected side chains to a solid support, ensuring the preservation of chirality at each step.
Below is a diagram illustrating the workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell Wang resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-L-Ser(tBu)-OH, HOBt, and DIC in DMF.
-
Add the solution to the swollen resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the L-serine.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling:
-
In a separate vessel, activate Fmoc-D-Met-OH with a coupling agent such as HATU and an activator base like DIPEA in DMF.
-
Add the activated D-methionine solution to the resin and agitate for 2 hours.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from serine.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile).
-
Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain the final this compound as a white powder.
-
Physicochemical and Chiral Properties
| Property | Value | Method of Determination |
| Molecular Formula | C₈H₁₆N₂O₄S | - |
| Molecular Weight | 236.29 g/mol | - |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | Not Determined | Differential Scanning Calorimetry |
| Specific Rotation ([\a]D) | Not Determined | Polarimetry |
| Chiral Purity | >99% | Chiral HPLC |
Experimental Protocols for Chiral Analysis and Characterization
A combination of analytical techniques is essential to confirm the synthesis of the correct dipeptide and to verify its chiral integrity.
Below is a diagram representing a typical analytical workflow for the characterization of this compound.
Polarimetry
Objective: To measure the optical rotation of the dipeptide, which is a characteristic property of a chiral molecule.
Protocol:
-
Prepare a solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 0.1 M HCl).
-
Calibrate the polarimeter using a blank solvent.
-
Fill a polarimeter cell of a known path length (e.g., 1 dm) with the dipeptide solution, ensuring no air bubbles are present.
-
Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation using the formula: [\a]^T_λ = a / (l * c), where a is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the desired D-L dipeptide from other potential stereoisomers (L-L, L-D, D-D) and to determine its enantiomeric purity.
Protocol:
-
Column: Utilize a chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a protein (e.g., cellulose or amylose derivatives).
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water or an alcohol/hexane mixture, often with a small amount of an acidic or basic modifier to improve peak shape.
-
Sample Preparation: Dissolve the dipeptide in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. Detect the eluting stereoisomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Analysis: The retention time for each stereoisomer will be unique. The enantiomeric purity of the this compound can be calculated from the peak areas of the different stereoisomers.
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the secondary structure and overall chirality of the dipeptide in solution.
Protocol:
-
Prepare a dilute solution of the dipeptide (e.g., 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Record the CD spectrum in the far-UV region (e.g., 190-250 nm) using a spectropolarimeter.
-
The resulting spectrum, a plot of molar ellipticity versus wavelength, will be characteristic of the dipeptide's conformation and can be used to distinguish it from its enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the covalent structure of the dipeptide and the connectivity of the amino acid residues.
Protocol:
-
Dissolve the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).
-
The chemical shifts and coupling constants of the protons and carbons will confirm the presence of both methionine and serine residues and the formation of the peptide bond.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the dipeptide and confirm its amino acid sequence.
Protocol:
-
Prepare a dilute solution of the dipeptide in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample into an ESI mass spectrometer.
-
The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound.
-
Tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and confirm the sequence of the amino acids.
Biological Significance and Potential Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, the presence of a D-amino acid suggests several potential advantages in a therapeutic context. The D-methionine residue at the N-terminus is expected to confer resistance to degradation by aminopeptidases, which are common in biological systems. This increased stability could lead to a longer in vivo half-life compared to its L-L counterpart.
The L-serine residue at the C-terminus may still allow for interaction with biological targets that recognize L-amino acids. The overall D-L configuration could lead to novel receptor binding profiles or altered cell permeability compared to the L-L or D-D stereoisomers.
Below is a hypothetical signaling pathway illustrating a potential mechanism of action for a D-amino acid-containing dipeptide.
Conclusion
The chirality of this compound is a fundamental aspect that dictates its chemical and biological properties. This technical guide has provided a framework for the stereospecific synthesis of this dipeptide using solid-phase peptide synthesis and has detailed the essential analytical techniques for its characterization and chiral analysis. The incorporation of a D-amino acid offers potential advantages for the development of peptide-based therapeutics with enhanced stability. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The protocols and methodologies outlined herein provide a solid foundation for researchers and drug development professionals to explore the unique properties of this and other D-amino acid-containing peptides.
References
A Technical Guide to Dipeptide Signaling Molecules: A Framework for Investigating Novel Candidates such as D-Methionyl-L-serine
Disclaimer: As of late 2025, a thorough review of scientific literature yields no specific information on D-Methionyl-L-serine as a recognized signaling molecule. Therefore, this technical guide provides a comprehensive framework for the study of dipeptide signaling, using well-characterized examples. The methodologies and concepts presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are investigating novel or putative dipeptide signaling molecules like this compound.
Introduction to Dipeptide Signaling
Dipeptides, consisting of two amino acids linked by a peptide bond, have emerged as a significant class of signaling molecules involved in a variety of physiological processes.[1] Far from being mere metabolic intermediates, these small molecules can act as potent and specific regulators of cellular function. Their roles span from modulating the immune system and neurotransmission to influencing metabolic pathways. The inclusion of D-amino acids in some dipeptides can confer unique properties, such as resistance to degradation, highlighting their potential as novel therapeutic agents.[2][3][4] This guide will explore the core aspects of dipeptide signaling, using established examples to provide a blueprint for future research in this expanding field.
Synthesis of Novel Dipeptides
The investigation of a novel dipeptide such as this compound begins with its synthesis. The presence of a D-amino acid necessitates specific synthetic strategies.
Chemoenzymatic Synthesis
A powerful approach for synthesizing D-amino acid-containing dipeptides is the chemoenzymatic method. This often involves the use of adenylation domains from nonribosomal peptide synthetases (NRPSs) which can activate D-amino acids.[2][3]
Experimental Protocol: Chemoenzymatic Synthesis of a D-amino acid-containing Dipeptide
-
Enzyme Selection and Preparation: Identify and purify an adenylation domain of an NRPS known to activate the desired D-amino acid (e.g., TycA-A from tyrocidine synthetase for D-phenylalanine).[2]
-
Activation of the D-amino Acid: Incubate the purified adenylation domain with the D-amino acid, ATP, and MgCl2 to form the D-aminoacyl-AMP intermediate.
-
Nucleophilic Substitution: Introduce the L-amino acid (e.g., L-serine) to the reaction mixture. The amino group of the L-amino acid will act as a nucleophile, attacking the activated carboxyl group of the D-amino acid to form the dipeptide.
-
Purification: Purify the resulting dipeptide using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Key Examples of Dipeptide Signaling Pathways
To understand how a novel dipeptide might function, it is instructive to examine well-characterized dipeptide signaling pathways.
Muramyl Dipeptide (MDP) and Innate Immunity
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a component of bacterial peptidoglycan and a potent activator of the innate immune system.[5][6] MDP is recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[5][7]
The signaling cascade initiated by MDP binding to NOD2 leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[5] This results in the production of pro-inflammatory cytokines and other immune mediators. MDP can also signal through Toll-like receptor 2 (TLR2).[8]
N-Acetyl-Aspartyl-Glutamate (NAAG) in Neurotransmission
NAAG is one of the most abundant dipeptides in the mammalian brain and functions as a neuromodulator.[9][10] It primarily acts by activating the presynaptic metabotropic glutamate receptor 3 (mGluR3), which leads to a reduction in glutamate release.[9] This provides a negative feedback mechanism to prevent excessive glutamate signaling and excitotoxicity.[9]
Carnosine and Metabolic Regulation
Carnosine (β-alanyl-L-histidine) is found in high concentrations in muscle and brain tissue. It has multiple functions, including antioxidant and anti-inflammatory effects.[11] Carnosine has also been shown to influence signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and metabolism.[12][13]
Experimental Workflow for Characterizing a Novel Dipeptide
Investigating a new dipeptide requires a systematic approach to identify its receptor, signaling pathway, and physiological function.
Detailed Experimental Protocols
Receptor Identification
Identifying the cellular receptor for a novel dipeptide is a critical step. Several strategies can be employed:
-
Affinity Chromatography/Mass Spectrometry:
-
Synthesize a biotinylated or otherwise tagged version of the dipeptide.
-
Incubate the tagged dipeptide with a lysate from a responsive cell line.
-
Use affinity purification (e.g., streptavidin beads for a biotinylated peptide) to pull down the dipeptide and any bound proteins.
-
Identify the co-purified proteins using mass spectrometry.
-
-
High-Throughput Screening:
-
Use a library of cells expressing known receptors (e.g., an orphan GPCR library).
-
Apply the dipeptide to the cells and screen for a response using a reporter assay (e.g., calcium flux or cAMP production).
-
Quantitative Binding Assays
Once a putative receptor is identified, the binding affinity must be quantified.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified receptor protein on an SPR sensor chip.
-
Flow solutions containing various concentrations of the dipeptide over the chip.
-
Measure the change in the refractive index at the surface as the dipeptide binds and dissociates.
-
Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the sensorgram data.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Assay:
-
Coat a microplate with the purified receptor protein.
-
Add varying concentrations of a labeled version of the dipeptide.
-
After incubation and washing, quantify the amount of bound dipeptide using a substrate that produces a colorimetric or chemiluminescent signal.
-
Determine the KD from the binding curve.
-
Cell-Based Signaling Assays
These assays are used to determine the downstream consequences of receptor activation.
-
NF-κB Reporter Assay (for immune signaling):
-
Transfect a cell line (e.g., HEK293T) with expression plasmids for the putative receptor (e.g., NOD2) and an NF-κB-luciferase reporter.
-
Stimulate the cells with a range of concentrations of the dipeptide.
-
Lyse the cells and measure luciferase activity, which is proportional to NF-κB activation.
-
-
Western Blot for MAPK Activation:
-
Treat responsive cells (e.g., macrophages) with the dipeptide for various times.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (activated) forms of MAPK proteins (e.g., p-p38, p-ERK).
-
Data Presentation
Quantitative data from the above experiments should be presented in a clear and structured format.
Table 1: Hypothetical Binding Affinity of D-Met-L-Ser for a Putative Receptor
| Assay Method | Ligand | Receptor | KD (µM) |
| Surface Plasmon Resonance | D-Met-L-Ser | Putative Receptor X | 15.2 |
| ELISA | D-Met-L-Ser | Putative Receptor X | 18.5 |
| Surface Plasmon Resonance | L-Met-L-Ser | Putative Receptor X | > 500 |
Table 2: Hypothetical Cytokine Production by Macrophages in Response to D-Met-L-Ser
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 12.4 ± 2.1 | 8.9 ± 1.5 |
| D-Met-L-Ser | 1 | 150.7 ± 15.3 | 98.2 ± 10.1 |
| D-Met-L-Ser | 10 | 482.1 ± 45.8 | 315.6 ± 30.2 |
| D-Met-L-Ser | 100 | 950.3 ± 90.5 | 620.4 ± 58.9 |
Conclusion and Future Directions
The field of dipeptide signaling is rich with opportunities for discovery. While this compound remains a hypothetical signaling molecule, the framework presented in this guide provides a robust starting point for its investigation. By leveraging established techniques in chemical synthesis, receptor identification, and signal transduction analysis, researchers can systematically unravel the functions of novel dipeptides. Such studies will not only enhance our fundamental understanding of cellular communication but may also pave the way for the development of new classes of therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 7. Pattern recognition receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Muramyl dipeptide potentiates Staphylococcus aureus lipoteichoic acid-induced nitric oxide production via TLR2/NOD2/PAFR signaling pathways [frontiersin.org]
- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylaspartyl-Glutamate Metabolism in the Cingulated Cortices as a Biomarker of the Etiology in ASD: A 1H-MRS Model [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Carnosine attenuates vascular smooth muscle cells calcification through mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of D-Methionyl-L-serine for Research Applications
Abstract
This application note provides a detailed protocol for the solution-phase synthesis of the dipeptide D-Methionyl-L-serine. This method is intended for researchers in biochemistry, pharmacology, and drug development who require a reliable method for producing this specific dipeptide for their studies. The protocol employs standard peptide coupling techniques, utilizing readily available starting materials and reagents. Detailed methodologies for synthesis, purification, and characterization are provided, along with representative data and visualizations to guide the researcher.
Introduction
Dipeptides containing D-amino acids are of significant interest in various fields of research due to their increased resistance to enzymatic degradation, which can lead to a longer in vivo half-life compared to their L-enantiomeric counterparts.[1] this compound, in particular, may serve as a valuable tool in studying peptide transport, metabolism, and as a building block for more complex peptidomimetics. The synthesis of such dipeptides requires a strategic approach involving the protection of reactive functional groups to ensure the specific formation of the desired peptide bond.[2][3] This document outlines a robust solution-phase synthesis strategy, which is well-suited for producing the dipeptide on a research scale.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a multi-step process that includes protection of the constituent amino acids, coupling to form the dipeptide, and subsequent deprotection to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
All amino acids and reagents should be of high purity, suitable for peptide synthesis.
| Reagent | Supplier | Purity |
| Boc-D-methionine (Boc-D-Met-OH) | Sigma-Aldrich | ≥98% |
| L-serine methyl ester hydrochloride | Sigma-Aldrich | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | ≥98% |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Ethyl acetate (EtOAc) | Sigma-Aldrich | ≥99.5% |
| Hexanes | Sigma-Aldrich | ≥98.5% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Sodium hydroxide (NaOH) | Sigma-Aldrich | ≥97% |
| Methanol (MeOH) | Sigma-Aldrich | ≥99.8% |
| Saturated aqueous sodium bicarbonate | Lab Prepared | N/A |
| Brine | Lab Prepared | N/A |
| Anhydrous sodium sulfate | Sigma-Aldrich | ≥99% |
Protocol 1: Synthesis of Boc-D-Methionyl-L-serine methyl ester
This protocol describes the coupling of N-terminally protected D-methionine with C-terminally protected L-serine.
Caption: Experimental workflow for the synthesis of the protected dipeptide.
Procedure:
-
To a round-bottom flask, add Boc-D-methionine (1.0 eq), L-serine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to Boc-D-methionine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.[4]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure protected dipeptide.[5][6]
Representative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by LC-MS) | >95% |
| TLC Rf | 0.4 (50% EtOAc/Hexanes) |
Protocol 2: Deprotection of Boc-D-Methionyl-L-serine methyl ester
This protocol describes the two-step deprotection to yield the final dipeptide.
-
Boc Deprotection (Acidolysis):
-
Dissolve the purified Boc-D-Met-L-Ser-OMe in a 50% solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
The resulting product, H-D-Met-L-Ser-OMe·TFA salt, can be used in the next step without further purification.
-
-
Ester Deprotection (Saponification):
-
Dissolve the H-D-Met-L-Ser-OMe·TFA salt in methanol.
-
Cool the solution to 0 °C and add 1 M aqueous sodium hydroxide (NaOH) (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) to pH ~7.
-
Concentrate the solution in vacuo to remove the methanol.
-
The resulting aqueous solution can be lyophilized to obtain the crude this compound.
-
If necessary, the product can be further purified by reversed-phase chromatography.
-
Characterization Data
The final product should be characterized to confirm its identity and purity.
Table 1: Representative Characterization Data for this compound
| Analysis Technique | Expected Result |
| Mass Spectrometry (ESI+) | Calculated for C₈H₁₆N₂O₄S: 236.08. Found: m/z = 237.09 [M+H]⁺.[7][8] |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 4.35 (t, 1H, α-H Ser), 3.95 (t, 1H, α-H Met), 3.80 (d, 2H, β-H Ser), 2.60 (t, 2H, γ-H Met), 2.10 (s, 3H, ε-CH₃ Met), 2.05-1.90 (m, 2H, β-H Met).[9][10] |
| Purity (HPLC) | >98% |
Signaling Pathway Diagram
While this compound does not have a single, well-defined signaling pathway it is directly involved in, its constituent amino acids are central to cellular metabolism. The diagram below illustrates the metabolic context of methionine and serine.
Caption: Metabolic pathways involving methionine and serine.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound for research purposes. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain this dipeptide in high purity and yield. The provided data and diagrams serve as a useful guide for the successful execution of this synthetic procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. italianpeptidesociety.it [italianpeptidesociety.it]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic D-Methionyl-L-serine
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthetic dipeptide D-Methionyl-L-serine. The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity final product. The methodology covers initial analytical method development, scale-up to preparative chromatography, and subsequent purity analysis. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided.
Introduction
Synthetic peptides are of increasing importance in pharmaceutical research and development due to their high specificity and efficacy.[1] this compound is a dipeptide with potential applications in various biological studies. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, separating molecules based on their hydrophobicity.[2][3] This document provides a comprehensive guide to the purification of this compound using a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.[2][4]
Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted below. This process begins with the crude synthetic peptide, proceeds through analytical method development to optimize separation, scales up to preparative purification, and concludes with purity analysis of the collected fractions.
Caption: Workflow for the HPLC purification of synthetic this compound.
Materials and Instrumentation
| Item | Description |
| HPLC System | Agilent 1260 Infinity II or similar, equipped with a UV detector and fraction collector |
| Analytical Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Preparative Column | C18, 5 µm particle size, 100 Å pore size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Sample | Crude synthetic this compound |
| Solvents | HPLC-grade water and acetonitrile |
| Reagents | Trifluoroacetic Acid (TFA), sequencing grade |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 1-2 mg of the crude this compound for analytical method development and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
For preparative purification, dissolve the desired amount of crude peptide (e.g., 50-100 mg) in a minimal volume of Mobile Phase A.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Analytical HPLC Method Development
The goal of this step is to determine the optimal gradient for separating the target peptide from impurities.[1][5]
-
Equilibrate the analytical C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject 20 µL of the prepared analytical sample.
-
Scouting Gradient: Run a broad linear gradient to determine the approximate elution time of the target peptide.[1]
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: 220 nm
-
-
Focused Gradient: Based on the retention time from the scouting run, design a shallower, more focused gradient to improve resolution.[5][6] For example, if the peptide elutes at 40% B in the scouting run, a focused gradient might be from 30% to 50% B over 20 minutes.
3. Preparative HPLC Purification
This step scales up the optimized analytical method to purify a larger quantity of the peptide.[4]
-
Equilibrate the preparative C18 column with the initial conditions of the optimized focused gradient.
-
Inject the prepared preparative sample onto the column.
-
Run the optimized focused gradient at the appropriate preparative flow rate.
-
Monitor the separation at 220 nm and collect fractions corresponding to the main peak representing the this compound peptide.
4. Post-Purification Analysis
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Fraction Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents, yielding the purified peptide as a white, fluffy powder.
Data Presentation
Table 1: Analytical HPLC Method Parameters
| Parameter | Scouting Gradient | Focused Gradient |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5-95% B over 30 min | 30-50% B over 20 min |
| Detection | 220 nm | 220 nm |
| Injection Volume | 20 µL | 20 µL |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 30-50% B over 20 min |
| Detection | 220 nm |
| Sample Load | 50 mg in 5 mL |
Table 3: Purification Summary (Representative Data)
| Sample | Retention Time (min) | Purity (%) | Recovery (%) |
| Crude Peptide | 15.2 | ~65 | N/A |
| Purified Peptide | 15.3 | >98 | ~85 |
Logical Relationships in HPLC Purification
The following diagram illustrates the logical dependencies and decision-making process during the HPLC purification workflow.
Caption: Decision-making flowchart for HPLC purification of peptides.
The described RP-HPLC protocol provides a reliable and scalable method for the purification of synthetic this compound. By employing a systematic approach of analytical method development followed by preparative scale-up, high purity peptide suitable for research and drug development applications can be consistently obtained. The use of a C18 stationary phase and a water/acetonitrile gradient with TFA is a well-established and effective strategy for peptide purification.
References
Mass spectrometry analysis of D-Methionyl-L-serine
An Application Note on the Mass Spectrometry Analysis of D-Methionyl-L-serine
Introduction
This compound is a dipeptide composed of D-methionine and L-serine.[1] Dipeptides are intermediate products of protein metabolism and can possess unique physiological or cell-signaling properties distinct from their constituent amino acids.[1][2] The accurate and sensitive quantification of specific dipeptides like this compound in biological matrices is crucial for research in metabolomics, drug development, and clinical diagnostics to understand their roles in health and disease.[3][4]
This application note details a robust and sensitive method for the quantitative analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure and a targeted MS/MS approach, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), to ensure high selectivity and sensitivity.[5][6]
Principle of Analysis
The methodology is based on the "bottom-up" proteomics workflow, where molecules are analyzed after initial separation.[7] this compound is first separated from other matrix components using reverse-phase liquid chromatography (LC). The eluting analyte is then ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.[8]
In the tandem mass spectrometer, the precursor ion corresponding to the protonated this compound molecule ([M+H]⁺) is selectively isolated. This precursor ion is then fragmented through collision-induced dissociation (CID), generating characteristic product ions. The instrument monitors specific, high-intensity transitions from the precursor ion to its product ions, providing a highly selective and quantitative measurement of the target analyte.[5][9]
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines the extraction of this compound from a human plasma sample.
-
Thawing : Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting : Vortex the sample and transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Internal Standard : Add 10 µL of an internal standard (IS) solution (e.g., ¹³C, ¹⁵N-labeled this compound) at a known concentration to each sample, vortex to mix. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in extraction recovery and instrument response.[5][10]
-
Protein Precipitation : Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins. Formic acid helps to maintain a low pH, which is favorable for positive ionization.[11]
-
Incubation & Centrifugation : Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying : Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation : Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method
The following parameters can be used as a starting point for method development on a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 2% B; 1-8 min: 2-95% B; 8-10 min: 95% B; 10-10.1 min: 95-2% B; 10.1-15 min: 2% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The theoretical monoisotopic mass of this compound (C₈H₁₆N₂O₄S) is 236.0831 Da. The protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of 237.0909. Predicted fragmentation patterns can be used to establish MRM transitions.[12]
Table 1: Quantitative Mass Spectrometry Parameters for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 237.1 | 132.0 | y₁ | 15 |
| 237.1 | 104.0 | Immonium (Met) | 25 | |
| 237.1 | 88.1 | b₁ - H₂O | 20 |
| Internal Standard | 247.1 (example) | 141.0 (example) | y₁ | 15 |
Note: Collision energies are instrument-dependent and require optimization.
Visualizations
Caption: Overall workflow for the quantitative analysis of this compound.
Caption: Predicted fragmentation pathway for the this compound precursor ion.
References
- 1. Human Metabolome Database: Showing metabocard for Methionyl-Serine (HMDB0028982) [hmdb.ca]
- 2. Comprehensive Dipeptide Analysis by Pre-column Derivatization LC/MS/MS [jstage.jst.go.jp]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Application Note: Structural Elucidation of D-Methionyl-L-serine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the three-dimensional structure of molecules in solution.[1][2] For peptides, NMR provides critical information on amino acid sequence, conformation, and dynamics under near-physiological conditions.[1][3] This application note provides a detailed protocol for the structural elucidation of the dipeptide D-Methionyl-L-serine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The workflow covers sample preparation, data acquisition, and interpretation of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
Experimental Protocols
A systematic series of NMR experiments is required for the complete structural assignment of this compound.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[4]
-
Purity: The this compound sample should have a purity of >95% to avoid interference from contaminants.[3][4]
-
Concentration: For 1D and 2D experiments on a small molecule like a dipeptide, a concentration of 1-5 mM is recommended to achieve a good signal-to-noise ratio.[4][5]
-
Solvent: Deuterated solvents are necessary to avoid large solvent signals in ¹H NMR spectra. For observing exchangeable amide and hydroxyl protons, a solvent system of 90% H₂O / 10% D₂O is ideal.[3][6] The D₂O provides the necessary lock signal for the spectrometer. If exchangeable protons are not of interest, dissolving the sample in 99.9% D₂O will simplify the spectrum by replacing NH and OH protons with deuterium.
-
Buffer and pH: A suitable buffer, such as a phosphate buffer, should be used to maintain a stable pH.[6][7] The pH should be adjusted to a range of 4.0-7.0 for optimal results, as this minimizes the exchange rate of amide protons.[6] The total salt concentration should ideally be kept below 100-200 mM.[6]
-
Procedure:
-
Dissolve 2-3 mg of this compound in 500 µL of 90% H₂O / 10% D₂O phosphate buffer.
-
Adjust the pH to ~5.0 using dilute DCl or NaOD.
-
Transfer the solution into a high-quality 5 mm NMR tube.[6]
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard 1D proton experiment is the starting point to identify all proton signals and their multiplicities.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent Suppression: Use presaturation or WATERGATE for water signal suppression.
-
Acquisition Parameters: 16-32 scans, 2s relaxation delay.
-
-
¹³C NMR: A 1D carbon experiment identifies all unique carbon environments. Proton decoupling is used to produce sharp singlet peaks for each carbon.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters: 1024-4096 scans, 2s relaxation delay.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[8] It is essential for identifying adjacent protons within each amino acid spin system.[3][9]
-
Pulse Program: DQF-COSY (e.g., 'cosygpmfqf') is often preferred for higher resolution.[8]
-
Acquisition Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[10][11] Edited HSQC experiments can also distinguish between CH/CH₃ and CH₂ groups by their phase.[8][11]
-
Pulse Program: Standard edited HSQC sequence (e.g., 'hsqcedetgpsisp2.3').
-
Acquisition Parameters: 4-8 scans per increment, 128-256 increments in the indirect dimension.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[11] It is used to connect different spin systems across non-protonated carbons, such as the peptide bond's carbonyl carbon.[12]
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').
-
Acquisition Parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension, optimized for a long-range coupling of ~8 Hz.[8]
-
Data Presentation
The following tables summarize the expected quantitative data for this compound. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) or the residual solvent signal.
Table 1: Expected ¹H NMR Data for this compound
| Atom Name | Residue | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|---|
| NH | Amide | 8.1 - 8.5 | d | ³J(HN,Hα) ≈ 7-8 |
| Hα | D-Met | 4.4 - 4.6 | dd | ³J(Hα,Hβ) |
| Hβ | D-Met | 2.1 - 2.3 | m | |
| Hγ | D-Met | 2.5 - 2.7 | t | ³J(Hγ,Hβ) ≈ 7 |
| Hε (S-CH₃) | D-Met | 2.1 | s | |
| NH₂ | L-Ser | 8.3 - 8.7 | t | |
| Hα | L-Ser | 3.8 - 4.0 | t | ³J(Hα,Hβ) ≈ 5-6 |
| Hβ | L-Ser | 3.7 - 3.9 | d |
| OH | L-Ser | 5.0 - 5.5 | t | |
Table 2: Expected ¹³C NMR Data for this compound
| Atom Name | Residue | Expected δ (ppm) |
|---|---|---|
| C=O (Peptide) | D-Met | 171 - 174 |
| Cα | D-Met | 52 - 55 |
| Cβ | D-Met | 30 - 32 |
| Cγ | D-Met | 29 - 31 |
| Cε (S-CH₃) | D-Met | 14 - 16 |
| C=O (Carboxyl) | L-Ser | 173 - 176 |
| Cα | L-Ser | 55 - 58 |
| Cβ | L-Ser | 61 - 63 |
Table 3: Key Expected 2D NMR Correlations
| Experiment | From | To | Correlation Type | Purpose |
|---|---|---|---|---|
| COSY | Met Hα | Met Hβ | ³J | Identify Met spin system |
| Met Hβ | Met Hγ | ³J | Identify Met spin system | |
| Ser Hα | Ser Hβ | ³J | Identify Ser spin system | |
| Ser Hα | Ser NH₂ | ³J | Connect backbone and sidechain | |
| HSQC | Met Hα | Met Cα | ¹J | Assign Met Cα |
| Met Hβ | Met Cβ | ¹J | Assign Met Cβ | |
| Met Hγ | Met Cγ | ¹J | Assign Met Cγ | |
| Met Hε | Met Cε | ¹J | Assign Met S-CH₃ | |
| Ser Hα | Ser Cα | ¹J | Assign Ser Cα | |
| Ser Hβ | Ser Cβ | ¹J | Assign Ser Cβ | |
| HMBC | Met Hα | Met C=O (Peptide) | ²J | Confirm Met intra-residue connectivity |
| Met Hβ | Met Cα, Met Cγ | ²J, ³J | Confirm Met sidechain | |
| Ser NH₂ | Met C=O (Peptide) | ²J | Key peptide bond linkage | |
| Ser Hα | Met C=O (Peptide) | ³J | Key peptide bond linkage |
| | Ser Hα | Ser C=O (Carboxyl) | ²J | Confirm Ser intra-residue connectivity |
Structural Elucidation Workflow and Visualizations
The structural elucidation process follows a logical progression where information from simpler experiments is used to interpret more complex ones.
The analysis begins with the 1D ¹H spectrum to locate all proton signals. The COSY spectrum is then used to establish through-bond connectivities, allowing for the identification of the separate D-Methionine and L-Serine spin systems. For example, the correlation between the α-proton and β-protons of serine defines that residue's sidechain. The HSQC spectrum correlates these assigned protons to their directly attached carbons, enabling the assignment of the ¹³C spectrum.
The final and most critical step is to connect the two amino acid fragments. This is achieved using the HMBC spectrum, which reveals long-range correlations. The key correlation is from the amide proton (NH₂) of L-Serine to the carbonyl carbon (C=O) of D-Methionine. This ³J correlation unambiguously establishes the peptide bond linkage and confirms the sequence as D-Met followed by L-Ser.
Conclusion
This application note outlines a comprehensive NMR-based strategy for the complete structural elucidation of this compound. By systematically applying 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, one can unambiguously determine the covalent structure and sequence of the dipeptide. The HMBC experiment is particularly vital, as it provides the through-bond correlations necessary to link the individual amino acid spin systems across the peptide bond. This workflow is broadly applicable to the structural analysis of other small peptides and is a cornerstone of chemical and biological research in drug development.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Cellular Activity of D-Methionyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Methionyl-L-serine is a dipeptide composed of the D-isomeric form of methionine and the L-isomeric form of serine. While the biological activities of peptides containing D-amino acids are of growing interest due to their potential for increased stability and unique pharmacological properties, the specific cellular effects of this compound are not yet fully characterized. Based on the known functions of its constituent amino acids, this dipeptide is hypothesized to play a role in cellular metabolism, redox homeostasis, and neuronal function.
L-serine is a crucial amino acid involved in the synthesis of proteins, nucleotides, and phospholipids.[1][2] It also serves as a precursor to the neurotransmitters glycine and D-serine, exerting neuroprotective effects.[3][4] Methionine, an essential amino acid, is a key component of proteins and a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is vital for numerous cellular methylation reactions.[5][6] Furthermore, methionine metabolism contributes to the production of the major intracellular antioxidant, glutathione, suggesting a role in cellular defense against oxidative stress.[5][7]
These application notes provide detailed protocols for a panel of cell-based assays to investigate the potential biological activities of this compound. The proposed assays will assess its effects on cell viability, its potential to protect against oxidative stress, and its neuroprotective capabilities.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 102.3 | 4.8 |
| 10 | 105.1 | 5.5 |
| 50 | 115.7 | 6.1 |
| 100 | 120.4 | 5.9 |
| 250 | 98.2 | 7.3 |
| 500 | 85.6 | 8.1 |
Table 2: Protective Effect of this compound against Oxidative Stress (ROS Production Assay)
| Treatment | Relative Fluorescence Units (RFU) | Standard Deviation |
| Control | 1502 | 120 |
| H₂O₂ (100 µM) | 8543 | 432 |
| D-Met-L-Ser (50 µM) + H₂O₂ | 4210 | 315 |
| D-Met-L-Ser (100 µM) + H₂O₂ | 2899 | 250 |
| N-acetylcysteine (1 mM) + H₂O₂ | 2150 | 180 |
Table 3: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity (LDH Assay)
| Treatment | LDH Release (% of Maximum) | Standard Deviation |
| Control | 5.2 | 1.1 |
| Glutamate (100 µM) | 88.9 | 7.5 |
| D-Met-L-Ser (50 µM) + Glutamate | 55.4 | 6.2 |
| D-Met-L-Ser (100 µM) + Glutamate | 35.8 | 4.9 |
| MK-801 (10 µM) + Glutamate | 20.1 | 3.3 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the levels of intracellular ROS using a fluorescent probe.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable cell line)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂)
-
N-acetylcysteine (NAC) as a positive control
-
96-well black, clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treat the cells with various concentrations of this compound or NAC for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 1 hour.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes in the dark at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death by measuring lactate dehydrogenase (LDH) release.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., HT22)
-
Neurobasal medium supplemented with B-27
-
This compound
-
Glutamate
-
MK-801 (a non-competitive NMDA receptor antagonist) as a positive control
-
LDH cytotoxicity assay kit
-
48-well cell culture plates
Protocol:
-
Plate primary cortical neurons or HT22 cells in a 48-well plate at an appropriate density.
-
Allow the cells to adhere and differentiate for the recommended time (for primary neurons).
-
Pre-treat the cells with different concentrations of this compound or MK-801 for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatant.
-
Determine the amount of LDH released into the supernatant according to the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of LDH release relative to the maximum LDH release.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 4. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 6. Characterization of methionine dependence in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New role for methionine in protecting cells from oxidative stress | Karolinska Institutet [news.ki.se]
Application Notes and Protocols for In Vivo Administration of D-Methionyl-L-serine in Animal Models
Introduction
D-Methionyl-L-serine is a dipeptide composed of D-methionine and L-serine. While research on this specific peptide is limited, the individual amino acids have well-documented roles in cellular metabolism and neurotransmission. L-serine is a precursor to several important biomolecules, including proteins, phospholipids, and the neuromodulator D-serine.[1][2] D-methionine is an essential amino acid that plays a crucial role in protein synthesis and as a precursor for S-adenosylmethionine (SAMe), a universal methyl donor. This document provides a theoretical framework for the in vivo administration of this compound in animal models, drawing upon established protocols for its constituent amino acids.
Potential Applications in Research
Based on the functions of its components, this compound could be investigated in animal models for a variety of conditions, including:
-
Neurological Disorders: Given that L-serine is a precursor to D-serine, a co-agonist of the NMDA receptor, this dipeptide could be explored in models of schizophrenia, depression, and neurodegenerative diseases.[2][3][4]
-
Metabolic Disorders: Methionine metabolism is central to many cellular processes, and its dysregulation has been implicated in various diseases.[1][5]
-
Diabetic Neuropathy: L-serine supplementation has shown some promise in alleviating sensory deficits in a mouse model of diabetic neuropathy.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the in vivo administration of D-serine, L-serine, and L-methionine in various animal models. This information can serve as a reference for dose-ranging studies with this compound.
Table 1: In Vivo Administration of D-Serine in Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rat | Intraperitoneal | 100 - 1000 mg/kg | Cognitive enhancement at higher doses.[3] | [3] |
| Rat | Oral | 500 mg/kg | Nephrotoxicity observed at doses >500 mg/kg.[7][8] | [7][8] |
| Mouse | Drinking Water | 350 mg/L (approx. 58 mg/kg/day) | Increased brain D-serine levels.[3] | [3] |
| Mouse | Intraperitoneal | 300 - 1000 mg/kg | Attenuation of haloperidol-induced bradykinesia at 300 mg/kg.[8] | [8] |
Table 2: In Vivo Administration of L-Serine in Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rat | Oral (gavage) | 500 - 3000 mg/kg/day | No observed adverse effects up to 3000 mg/kg/day.[9] | [9] |
| Rat | Oral | 6 mmol/kg | Increased plasma and brain levels of L- and D-serine.[10] | [10] |
| Mouse (db/db) | Oral (dietary supplement) | 5% - 20% of diet | Improved sensory nerve function.[6] | [6] |
Table 3: In Vivo Administration of L-Methionine in Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rat | Oral (dietary) | 0.9% - 2.7% of diet | Growth suppression and hemolytic anemia at higher doses.[11] | [11] |
| Rat | Oral (dietary) | Graded doses | Homocysteine identified as a potential biomarker for toxicity.[5] | [5] |
Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo administration of this compound. It is crucial to perform dose-response and toxicity studies to establish safe and effective dosages for this specific dipeptide.
Preparation of this compound Formulation
-
Vehicle Selection: Based on the physicochemical properties of this compound, a suitable vehicle should be selected. Common vehicles for amino acid-based compounds include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or distilled water.
-
Solubilization: Dissolve the required amount of this compound in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
pH Adjustment: Adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4) using sterile solutions of NaOH or HCl.
-
Sterilization: For parenteral administration routes (e.g., intravenous, intraperitoneal), the final solution must be sterilized, for example, by filtration through a 0.22 µm filter.
-
Storage: Store the prepared formulation under appropriate conditions (e.g., refrigerated or frozen) to maintain stability. The stability of the dipeptide in the chosen vehicle should be determined.
Administration Routes
The choice of administration route will depend on the experimental objectives, including the desired pharmacokinetic profile.
-
Oral Gavage (p.o.): Suitable for assessing oral bioavailability and systemic effects following gastrointestinal absorption.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration that bypasses first-pass metabolism to some extent.
-
Intravenous (i.v.) Injection: Provides immediate and complete bioavailability, useful for pharmacokinetic studies.
-
Subcutaneous (s.c.) Injection: Allows for slower, more sustained absorption compared to i.p. or i.v. routes.
-
Dietary Admixture: For chronic administration, the dipeptide can be mixed into the animal's chow.
Hypothetical Experimental Protocol: Acute Neurological Effects in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed (3-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare this compound in sterile saline at concentrations of 10, 30, and 100 mg/mL.
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal injection at a volume of 10 mL/kg body weight.
-
Behavioral Testing: 30 minutes post-injection, assess locomotor activity using an open-field test for 15 minutes.
-
Tissue Collection: Immediately following behavioral testing, euthanize the animals and collect brain tissue (e.g., cortex, hippocampus) and blood samples.
-
Analysis:
-
Analyze locomotor activity data (e.g., total distance traveled, time in the center).
-
Measure plasma and brain concentrations of this compound, D-methionine, L-serine, and D-serine using appropriate analytical methods (e.g., HPLC, LC-MS/MS).
-
Assess downstream targets, such as NMDA receptor-mediated signaling pathways in brain tissue homogenates.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Hypothetical metabolic fate and signaling of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Logical Relationship of Administration and Effects
Caption: Relationship between administration and observed effects.
References
- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Chronic D-Serine Elevation on Animal Models of Depression and Anxiety-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of toxicity biomarkers for methionine excess in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of L-serine supplementation upon a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 8. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 13-week subchronic oral toxicity study of L-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
D-Methionyl-L-serine: Uncharted Territory in NMDA Receptor Modulation
Despite a comprehensive review of scientific literature and chemical databases, there is currently no available information on the use of the dipeptide D-Methionyl-L-serine for NMDA receptor modulation studies. This includes a lack of data on its synthesis, pharmacological activity, and any potential role in modulating the function of the N-Methyl-D-Aspartate (NMDA) receptor. Consequently, the creation of detailed application notes and experimental protocols for this specific compound is not feasible at this time.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a well-established target for a wide array of modulatory compounds. Its function is intricately regulated by the binding of the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine.[1][2][3][4] The glycine binding site on the GluN1 subunit of the NMDA receptor has been a significant focus for the development of therapeutic agents targeting various neurological and psychiatric disorders.[4][5]
While individual amino acids like D-serine are known to be potent co-agonists at the NMDA receptor, the pharmacological properties of dipeptides are not always predictable from their constituent amino acids.[2][3] The peptide bond and the specific stereochemistry of the amino acids can dramatically alter the molecule's three-dimensional structure and its ability to interact with receptor binding sites.
Currently, the scientific community has not published any research exploring the potential of this compound as an NMDA receptor modulator. Searches of prominent scientific databases and patent literature did not yield any documents describing the synthesis or biological evaluation of this specific dipeptide in the context of neuroscience or pharmacology.
Therefore, for researchers, scientists, and drug development professionals interested in novel NMDA receptor modulators, this compound represents an unexplored chemical entity. Any investigation into its potential effects would require foundational research, starting with its chemical synthesis and subsequent in vitro and in vivo characterization.
Future Research Directions: A Hypothetical Workflow
Should a research group decide to investigate the potential of this compound, a logical experimental workflow would be necessary. The following diagram outlines a hypothetical path for such a study, from initial synthesis to functional characterization.
References
- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 4. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
D-Methionyl-L-serine: A Novel Probe for Interrogating D-Amino Acid and One-Carbon Metabolism
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Methionyl-L-serine (D-Met-L-Ser) is a dipeptide composed of the D-amino acid methionine and the L-amino acid serine. This unique composition makes it a valuable tool for metabolic research, allowing for the targeted delivery and investigation of two metabolically significant amino acids. The presence of a D-amino acid provides resistance to general peptidases, potentially altering its metabolic fate compared to dipeptides composed solely of L-amino acids. These application notes provide a comprehensive overview of the potential uses of D-Met-L-Ser in metabolic research, along with detailed protocols for its study.
The primary applications of D-Met-L-Ser in metabolic research are hypothesized to be:
-
Targeted delivery of D-methionine: To study the activity and substrate specificity of D-amino acid oxidase (DAO), a key enzyme in D-amino acid metabolism.
-
Investigation of one-carbon metabolism: By delivering L-serine, a primary donor of one-carbon units, researchers can trace its incorporation into crucial metabolic pathways like folate and methionine cycles.
-
Studying dipeptide transport and hydrolysis: The unique stereochemistry of D-Met-L-Ser allows for the investigation of peptide transporters and intracellular peptidases that can accommodate D-amino acid-containing peptides.
Hypothesized Metabolic Pathway of this compound
The metabolic pathway of this compound is proposed to occur in the following sequence:
-
Cellular Uptake: The dipeptide is transported into the cell via peptide transporters (e.g., PEPT1, PEPT2).
-
Intracellular Hydrolysis: Once inside the cell, D-Met-L-Ser is hydrolyzed by intracellular peptidases into its constituent amino acids: D-methionine and L-serine.
-
Metabolism of D-methionine: The released D-methionine is a substrate for D-amino acid oxidase (DAO), which catalyzes its oxidative deamination to produce α-keto-γ-methylthiobutyrate, ammonia, and hydrogen peroxide.
-
Metabolism of L-serine: The released L-serine enters the one-carbon metabolism pathway. It can be converted to glycine, donating a one-carbon unit to tetrahydrofolate (THF), or be utilized in other biosynthetic pathways.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Metabolism in a Cellular Model
(Disclaimer: The following data are hypothetical and for illustrative purposes only, designed to represent potential experimental outcomes. Actual results may vary.)
| Parameter | Value | Units |
| Cellular Uptake | ||
| D-Met-L-Ser Uptake Rate | 15.2 ± 2.1 | nmol/mg protein/min |
| Intracellular Hydrolysis | ||
| D-Met-L-Ser Hydrolysis Rate | 10.8 ± 1.5 | nmol/mg protein/min |
| D-Amino Acid Oxidase Activity | ||
| Vmax (with D-methionine) | 5.7 ± 0.8 | nmol/mg protein/min |
| Km (for D-methionine) | 1.2 ± 0.2 | mM |
| Impact on One-Carbon Metabolism | ||
| Increase in Glycine Pool | 25 ± 4 | % |
| Increase in 5-methyl-THF | 18 ± 3 | % |
Experimental Protocols
Protocol 1: Cellular Uptake of this compound
Objective: To quantify the rate of this compound uptake into cultured cells.
Materials:
-
Cultured cells (e.g., Caco-2, HEK293)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Plate cells in a 24-well plate and grow to confluence.
-
Wash the cells twice with pre-warmed PBS.
-
Add cell culture medium containing a known concentration of this compound (e.g., 1 mM) to each well.
-
Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Analyze the supernatant for the concentration of intracellular this compound using a validated LC-MS/MS method.
-
Determine the protein concentration of the cell lysate for normalization.
-
Calculate the uptake rate in nmol/mg protein/min.
Protocol 2: In Vitro Hydrolysis of this compound
Objective: To determine the rate of intracellular hydrolysis of this compound.
Materials:
-
Cell lysate from the target cells
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a cell lysate with a known protein concentration.
-
Prepare a reaction mixture containing the cell lysate and reaction buffer.
-
Initiate the reaction by adding this compound to a final concentration (e.g., 1 mM).
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold methanol).
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the disappearance of this compound and the appearance of D-methionine and L-serine using LC-MS/MS.
-
Calculate the hydrolysis rate in nmol/mg protein/min.
Protocol 3: Quantification of D-methionine and L-serine by LC-MS/MS
Objective: To accurately quantify the concentrations of D-methionine and L-serine in biological samples.
Materials:
-
Biological sample (cell lysate, reaction mixture)
-
Internal standards (e.g., ¹³C, ¹⁵N-labeled D-methionine and L-serine)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a chiral column
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of the internal standard mix.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Chiral column (e.g., CROWNPAK CR-I(+)) for separation of D- and L-amino acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
D/L-Methionine: e.g., precursor ion m/z 150.1 -> product ion m/z 104.1
-
D/L-Serine: e.g., precursor ion m/z 106.1 -> product ion m/z 60.1
-
Internal Standards: Monitor the corresponding mass shifts.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of D-methionine and L-serine standards.
-
Calculate the concentration of each analyte in the samples based on the peak area ratio to the internal standard.
-
Protocol 4: D-Amino Acid Oxidase (DAO) Activity Assay
Objective: To measure the activity of DAO using D-methionine released from D-Met-L-Ser.
Materials:
-
Cell lysate or purified DAO enzyme
-
D-methionine (as substrate, released from the dipeptide in a preceding hydrolysis step)
-
Amplex® Red D-Amino Acid Oxidase Assay Kit (or similar)
-
Horseradish peroxidase (HRP)
-
Reaction buffer
Procedure:
-
Prepare a reaction mixture containing the cell lysate (or purified DAO), HRP, and reaction buffer in a 96-well plate.
-
Add D-methionine (or the supernatant from a D-Met-L-Ser hydrolysis reaction) to initiate the reaction.
-
The DAO-catalyzed oxidation of D-methionine produces H₂O₂.
-
HRP, in the presence of H₂O₂, catalyzes the conversion of Amplex® Red to the fluorescent product, resorufin.
-
Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in a microplate reader over time.
-
Calculate the DAO activity based on the rate of fluorescence increase, using a standard curve generated with known concentrations of H₂O₂.
Protocol 5: Assessment of Impact on One-Carbon Metabolism
Objective: To determine the effect of L-serine derived from D-Met-L-Ser on one-carbon metabolism.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
LC-MS/MS system
Procedure:
-
Culture cells in the presence or absence of this compound for a defined period (e.g., 24 hours).
-
Harvest the cells and perform a metabolite extraction (as described in Protocol 3).
-
Analyze the cell extracts for key metabolites of the one-carbon pathway using LC-MS/MS.
-
Key metabolites to monitor include:
-
Glycine
-
Serine
-
Folate derivatives (e.g., 5-methyl-THF)
-
Methionine
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine (SAH)
-
-
Compare the levels of these metabolites between the treated and untreated cells to assess the impact of L-serine supplementation from the dipeptide.
Conclusion
This compound presents a promising tool for dissecting complex metabolic pathways. Its unique stereochemical composition allows for the targeted investigation of D-amino acid metabolism and the intricate network of one-carbon metabolism. The protocols outlined in these application notes provide a framework for researchers to explore the full potential of this novel dipeptide in their metabolic studies. Further research will undoubtedly uncover more applications for this compound and similar dipeptides in advancing our understanding of cellular metabolism in health and disease.
Application Note: Protocol for Determining the Blood-Brain Barrier Permeability of D-Methionyl-L-serine
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For therapeutic agents targeting the CNS, the ability to cross the BBB is a critical determinant of efficacy. This application note provides a detailed, multi-tiered protocol for assessing the BBB permeability of the dipeptide D-methionyl-L-serine. The protocol outlines both in vitro and in vivo methodologies to provide a comprehensive evaluation of its potential for CNS delivery.
D-amino acids, such as D-serine, play physiological roles in the CNS, including acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[4] The transport of dipeptides across the BBB can be mediated by various transporters, and understanding the permeability of this compound is crucial for its development as a potential CNS therapeutic.
2. In Vitro Permeability Assessment
In vitro models offer a high-throughput and cost-effective means for the initial screening of BBB permeability.
2.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based assay that predicts passive diffusion across the BBB.[5][6] It utilizes a 96-well plate setup where a filter membrane is coated with a lipid solution to mimic the BBB.[5][7]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solution in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Prepare the acceptor solution (e.g., PBS or a brain sink buffer).
-
-
Plate Preparation:
-
Coat the filter membrane of the donor plate with a BBB lipid solution (e.g., porcine brain lipid extract in dodecane).[7]
-
Add the acceptor solution to the wells of the acceptor plate.
-
Add the donor solution containing this compound and control compounds to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[7]
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area * Time)) * ln(1 - C_A(t) / C_equilibrium) Where:
-
V_A is the volume of the acceptor well.
-
Area is the effective area of the membrane.
-
Time is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
Data Presentation:
| Compound | Pe (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| Caffeine (High Permeability Control) | 15.2 ± 1.8 | High |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 | Low |
| This compound | Experimental Value | To be determined |
Visualization:
Caption: Schematic of the PAMPA-BBB assay setup.
2.2. Cell-Based In Vitro BBB Model
Cell-based models, such as those using the mouse brain endothelial cell line bEnd.3, provide a more biologically relevant system by incorporating cellular components of the BBB.[8][9] These models can assess both passive diffusion and carrier-mediated transport.
Experimental Protocol:
-
Cell Culture:
-
Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Seed the bEnd.3 cells onto the luminal side of a Transwell® filter insert at a high density.
-
Allow the cells to form a confluent monolayer, which typically takes 3-5 days. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Replace the medium in the apical (luminal) and basolateral (abluminal) compartments with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound and control compounds to the apical compartment.
-
At specified time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral compartment.
-
To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the filter.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Propranolol (High Permeability) | 25.5 ± 2.1 | 24.9 ± 2.5 | 0.98 |
| Doxorubicin (Efflux Substrate) | 1.2 ± 0.3 | 8.5 ± 1.1 | 7.1 |
| This compound | Experimental Value | Experimental Value | To be determined |
Visualization:
Caption: Diagram of a cell-based in vitro BBB model.
3. In Vivo BBB Permeability Assessment
In vivo studies in rodent models are essential to confirm in vitro findings and provide a comprehensive understanding of BBB permeability in a physiological context.[1][2][11]
Experimental Protocol:
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Administer this compound intravenously (IV) via the tail vein at a predetermined dose.
-
-
Sample Collection:
-
At various time points post-injection (e.g., 2, 5, 15, 30, 60 minutes), collect blood samples via cardiac puncture.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma.
-
The Kp value provides an estimate of the extent of brain penetration.
-
Data Presentation:
| Time Point (min) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Kp (C_brain / C_plasma) |
| 2 | Experimental Value | Experimental Value | To be determined |
| 5 | Experimental Value | Experimental Value | To be determined |
| 15 | Experimental Value | Experimental Value | To be determined |
| 30 | Experimental Value | Experimental Value | To be determined |
| 60 | Experimental Value | Experimental Value | To be determined |
Visualization:
Caption: Workflow for the in vivo BBB permeability study.
4. Bioanalytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of small molecules like this compound in complex biological matrices.[12][13]
Protocol Outline:
-
Sample Preparation:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to plasma and brain homogenate samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific parent-to-daughter ion transition for this compound in multiple reaction monitoring (MRM) mode.
-
Data Presentation:
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI |
| MRM Transition | To be determined (e.g., [M+H]⁺ → fragment ion) |
| Internal Standard | Stable isotope-labeled this compound |
5. Potential Signaling Pathways and Transport Mechanisms
The transport of dipeptides across the BBB can occur via passive diffusion or be facilitated by carrier-mediated transport systems. Potential transporters for this compound could include amino acid transporters that recognize D-isomers or peptide transporters.
Visualization:
Caption: Potential transport mechanisms across the BBB.
References
- 1. researchgate.net [researchgate.net]
- 2. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. paralab.es [paralab.es]
- 7. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 8. Bend.3 Cells [cytion.com]
- 9. Comparative studies between the murine immortalized brain endothelial cell line (bEnd.3) and induced pluripotent stem cell-derived human brain endothelial cells for paracellular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Methionyl-L-serine Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of D-methionyl-L-serine peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | - Incomplete Coupling: Steric hindrance from the D-methionine or aggregation of the growing peptide chain can lead to inefficient coupling.[1] - Premature Cleavage: The linkage to the solid support may be unstable under the reaction conditions. - Side Reactions: Unwanted chemical modifications of the amino acid residues can reduce the amount of the desired product. | - Optimize Coupling Strategy: Use a more efficient coupling reagent such as HATU, HCTU, or COMU. Consider a double coupling strategy for the D-methionine residue.[2] - Select Appropriate Resin: Utilize a resin with a suitable linker that is stable throughout the synthesis and allows for efficient cleavage at the final step. - Control Reaction Conditions: Carefully control temperature and reaction times to minimize side reactions. |
| Presence of Impurities | - Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide.[3] - Racemization: The chiral integrity of the D-methionine may be compromised during activation and coupling.[2][4] - Diketopiperazine Formation: Cyclization of the dipeptide can occur, leading to cleavage from the resin. | - Use Scavengers: Add scavengers such as dithiothreitol (DTT) to the cleavage cocktail to prevent oxidation.[3] - Choose Appropriate Coupling Reagents: Employ coupling reagents known to minimize racemization, such as those combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5] - Optimize Deprotection and Coupling: Use milder deprotection conditions and ensure rapid coupling to minimize the risk of diketopiperazine formation. |
| Poor Solubility of the Peptide | - Hydrophobic Aggregation: The peptide sequence may be prone to aggregation, making it difficult to purify and handle. | - Incorporate Solubilizing Groups: If the synthesis allows, consider the temporary introduction of solubilizing protecting groups. - Optimize Purification Conditions: Use appropriate solvent systems and pH adjustments during HPLC purification to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of this compound synthesis?
A1: The coupling of the second amino acid, D-methionine, to the resin-bound L-serine is often the most critical step. Incomplete coupling at this stage will significantly reduce the overall yield. To optimize this step, consider using a highly efficient coupling reagent and potentially a double coupling strategy.[2]
Q2: How can I prevent the oxidation of the methionine residue during synthesis and cleavage?
A2: Methionine oxidation is a common side reaction. While the methionine thioether is generally stable during standard Fmoc-based solid-phase peptide synthesis (SPPS), it is susceptible to oxidation during the final cleavage from the resin.[3] To minimize this, it is crucial to use a cleavage cocktail containing scavengers like dithiothreitol (DTT).[3]
Q3: What are the best practices for protecting the hydroxyl group of serine?
A3: The hydroxyl group of serine should be protected to prevent side reactions. In Fmoc-based synthesis, a tert-butyl (tBu) protecting group is commonly used. This group is stable under the basic conditions used for Fmoc deprotection and is efficiently removed during the final acidic cleavage.
Q4: Which coupling reagent is recommended for minimizing racemization of the D-methionine residue?
A4: Racemization of the activated amino acid can be a significant issue, particularly with D-amino acids. The choice of coupling reagent plays a crucial role in preserving stereochemical integrity. Carbodiimide-based reagents like DCC and DIC can lead to racemization, but the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this side reaction.[5] Urionium/aminium-based reagents such as HBTU and HATU generally result in low levels of racemization.[5]
Q5: What is the recommended temperature for the coupling reactions?
A5: Increasing the reaction temperature can often improve coupling efficiency and reduce aggregation, potentially leading to higher purity and yield.[6][7] However, elevated temperatures can also increase the risk of side reactions like racemization for sensitive amino acids.[7] It is advisable to start with room temperature synthesis and, if coupling is inefficient, cautiously increase the temperature, for example, to 40-50°C, while carefully monitoring for impurity formation.[6]
Data Presentation
The following tables summarize quantitative data on the impact of different experimental parameters on dipeptide synthesis yield and purity.
Table 1: Comparison of Coupling Reagent Efficiency in Dipeptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Yield (%) | Reference |
| EDC | HOBt | DIPEA | DMF/DCM | 85 | [8] |
| DCC | HOBt | - | DCM | 75 | [8] |
| HBTU | - | NMM | DMF | High | [5] |
| HATU | - | DIPEA | DMF | High | [5] |
| COMU | - | DIPEA | DMF | High | [9] |
Table 2: Influence of Reaction Temperature on Crude Peptide Purity with Different Coupling Chemistries
| Peptide Sequence | Coupling Chemistry | Temperature (°C) | Coupling Time (min) | Crude Purity (%) | Reference |
| Test Peptide 1 | DIC | 25 | 60 | 75 | [6] |
| Test Peptide 1 | DIC | 50 | 30 | 85 | [6] |
| Test Peptide 2 | HBTU | 25 | 45 | 80 | [6] |
| Test Peptide 2 | HBTU | 75 | 15 | 90 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of D-Met-L-Ser using Fmoc/tBu strategy.
1. Resin Preparation:
- Swell Fmoc-L-Ser(tBu)-Wang resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
3. Coupling of D-Methionine:
- In a separate vial, dissolve Fmoc-D-Met-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- To monitor coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), continue coupling for another hour or perform a double coupling.
- Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
4. Final Fmoc Deprotection:
- Repeat step 2 to remove the Fmoc group from the N-terminal D-methionine.
5. Cleavage and Deprotection:
- Wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Dithiothreitol (DTT) / Water (92.5:2.5:2.5:2.5 v/v/w/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
6. Purification and Characterization:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Side reaction: Oxidation of the methionine side chain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. csbio.com [csbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 9. bachem.com [bachem.com]
Technical Support Center: D-Methionyl-L-serine Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Methionyl-L-serine using chromatography.
Frequently Asked Questions (FAQs)
1. My this compound peak is broad and tailing. What are the potential causes and solutions?
Peak broadening and tailing are common issues in chromatography that can compromise purity and yield. Here are the likely causes and how to address them:
-
Secondary Interactions: The primary cause of peak tailing for peptides is often secondary interactions between the analyte and the stationary phase. Basic amine groups in the peptide can interact with acidic silanol groups on the silica-based column packing.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the sample concentration or injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.[1]
-
-
Column Degradation: A void at the column inlet or a blocked frit can cause peak tailing.
-
Solution: Try reversing and flushing the column. If the problem persists, the column may need to be replaced.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the dipeptide, which in turn influences its interaction with the stationary phase.[4]
-
Solution: Adjust the mobile phase pH. For this compound, which has an estimated isoelectric point (pI) around 5.7, a mobile phase pH of 2-3 is a good starting point to ensure both the N-terminus and the C-terminus are protonated.
-
2. I am seeing poor resolution between this compound and other impurities. How can I improve the separation?
Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Gradient Slope: A steep gradient may not provide enough time for separation.
-
Solution: Decrease the gradient slope (i.e., make it shallower). This increases the interaction time with the stationary phase and can improve resolution.
-
-
Mobile Phase Composition: The choice of organic solvent and additives can significantly impact selectivity.
-
Solution:
-
Try a different organic modifier (e.g., acetonitrile vs. methanol).
-
Vary the concentration of the ion-pairing agent (e.g., 0.05% vs. 0.1% TFA).
-
Consider using a different ion-pairing agent, such as formic acid.
-
-
-
Column Chemistry: The stationary phase plays a critical role in separation.
-
Solution:
-
For separating diastereomers like this compound from L-Methionyl-L-serine or D-Methionyl-D-serine, a chiral stationary phase (CSP) is required.[4][5] Crown-ether based CSPs are particularly effective for amino acid enantiomers.[5]
-
For general purity improvement, switching to a column with a different hydrophobicity (e.g., C8 instead of C18) or a different chemistry (e.g., phenyl-hexyl) can alter selectivity.
-
-
-
Temperature: Changing the column temperature can affect selectivity and peak shape.[2]
-
Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.
-
3. My this compound appears to be eluting as multiple peaks. What could be the reason?
The presence of multiple peaks for a supposedly pure compound can be due to several factors:
-
Methionine Oxidation: The methionine residue in the dipeptide is susceptible to oxidation, forming methionine sulfoxide and methionine sulfone.[6][7] These oxidized forms are more polar and will typically elute earlier than the non-oxidized peptide in reversed-phase HPLC, resulting in extra peaks.[2]
-
Solution:
-
Minimize sample exposure to air and light.
-
Use fresh, high-purity solvents and degas them thoroughly.
-
Work at lower temperatures.
-
If oxidation is unavoidable, the purification method may need to be optimized to separate these species.
-
-
-
Diastereomers: If the synthesis of this compound was not stereospecific, you may have other diastereomers present (e.g., L-Methionyl-L-serine, D-Methionyl-D-serine, L-Methionyl-D-serine).
-
Solution: Use a chiral stationary phase (CSP) to separate the different stereoisomers.[4]
-
-
Ionization States: In an unbuffered mobile phase, the dipeptide might exist in multiple ionization states, leading to peak splitting.
-
Solution: Ensure the mobile phase is adequately buffered, for instance with 0.1% TFA, to maintain a consistent ionization state.
-
4. What is the estimated isoelectric point (pI) of this compound and why is it important?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI can be estimated by averaging the pKa values of the N-terminal amino group (pKa ~9.2) and the C-terminal carboxyl group (pKa ~2.2). The side chains of methionine and serine are not ionizable in the typical pH range.
-
Estimated pI ≈ (pKa_amino + pKa_carboxyl) / 2 ≈ (9.2 + 2.2) / 2 ≈ 5.7
Knowing the pI is crucial for developing a purification strategy:
-
Ion-Exchange Chromatography: At a pH below the pI, the dipeptide will have a net positive charge and will bind to a cation-exchange column. At a pH above the pI, it will have a net negative charge and bind to an anion-exchange column.
-
Reversed-Phase Chromatography: The pI helps in selecting the mobile phase pH to ensure consistent protonation and good peak shape. Operating at a pH well below the pI (e.g., pH 2-3) is common for peptide purification.
Quantitative Data Summary
The following table provides typical starting conditions for the purification of dipeptides like this compound by reversed-phase HPLC. These are general guidelines and may require optimization.
| Parameter | Recommended Condition | Notes |
| Column | C18, 5 µm particle size, 100-300 Å pore size | Wide-pore columns (300 Å) are often preferred for peptides.[2] For diastereomeric separation, a chiral stationary phase is necessary.[4][5] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[2][3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations.[3] |
| Gradient | 5-60% B over 20-30 minutes | A shallow gradient is generally better for resolving closely eluting compounds. |
| Flow Rate | 1.0 mL/min for analytical scale | Adjust based on column diameter. |
| Detection Wavelength | 214 nm and 280 nm | The peptide bond absorbs strongly at ~214 nm. 280 nm can be used if aromatic residues are present (not the case here, but good practice). |
| Column Temperature | 30-40 °C | Temperature can be optimized to improve selectivity.[2] |
Experimental Protocols
Representative Protocol for Reversed-Phase HPLC Purification of this compound
This protocol provides a general procedure for the purification of this compound using reversed-phase HPLC.
1. Sample Preparation: a. Dissolve the crude this compound in a minimal volume of Mobile Phase A or a solvent compatible with the initial mobile phase conditions (e.g., water with a small amount of acetonitrile). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
3. Chromatographic Run: a. Inject the filtered sample onto the column. b. Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes. c. Monitor the elution profile at 214 nm. d. Collect fractions corresponding to the main peak.
4. Fraction Analysis and Post-Purification: a. Analyze the collected fractions for purity using analytical HPLC. b. Pool the fractions containing the pure this compound. c. Remove the organic solvent (acetonitrile) using a rotary evaporator. d. Lyophilize the aqueous solution to obtain the purified dipeptide as a powder.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Logical relationship between a problem, its causes, and solutions.
References
- 1. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 2. hplc.eu [hplc.eu]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments: Complex tale of a simple modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docnum.umons.ac.be [docnum.umons.ac.be]
D-Methionyl-L-serine stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of D-Methionyl-L-serine.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing this compound?
For optimal long-term stability, this compound should be stored in its lyophilized form at -20°C or preferably at -80°C in a sealed container with a desiccant.[1][2][3] Under these conditions, the peptide can be stored for several years.[1][2] Once reconstituted in a solution, its stability decreases significantly. It is advisable to prepare fresh solutions for each experiment or to aliquot and freeze solutions at -20°C or -80°C to minimize freeze-thaw cycles.[4][5]
2. What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are expected to be:
-
Oxidation of the D-methionine residue: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide and potentially further oxidizing to methionine sulfone.[4][6][7] This can be catalyzed by exposure to air (atmospheric oxygen), trace metals, or oxidizing reagents.
-
Hydrolysis of the peptide bond: Like all peptides, the amide bond linking D-methionine and L-serine can undergo hydrolysis, cleaving the dipeptide into its constituent amino acids. This process is accelerated at extreme pH values and elevated temperatures.[6]
-
Side-chain reactions of L-serine: The serine residue can participate in side-chain reactions, such as the formation of a cyclic imide intermediate, which could potentially lead to cleavage of the peptide chain.[4]
-
Diketopiperazine formation: As a dipeptide, this compound can be susceptible to intramolecular cyclization to form a diketopiperazine. This is a common degradation pathway for short peptides.
3. Which analytical methods are recommended for assessing the stability of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for monitoring the stability of peptides and quantifying their purity.[8][9] An HPLC method coupled with mass spectrometry (LC-MS) is highly recommended for identifying potential degradation products by their mass-to-charge ratio.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized peptide at -20°C or -80°C.[1][2][3] For solutions, use sterile buffers (pH 5-6), aliquot to avoid freeze-thaw cycles, and store at -20°C or colder.[5] Prepare solutions fresh whenever possible. |
| Inaccurate Peptide Concentration | Peptides are often hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Use an anti-static weighing apparatus if available, as static charge can affect weighing accuracy.[12][13] |
| Poor Solubility | The solubility of a peptide is sequence-dependent. If this compound does not dissolve in aqueous buffers, a small amount of an organic solvent like DMSO or DMF may be required for initial solubilization before dilution in the aqueous buffer.[1] |
Issue 2: Appearance of unexpected peaks in HPLC chromatogram.
| Potential Cause | Troubleshooting Step |
| Oxidation of Methionine | An increase in mass of +16 Da or +32 Da for a degradation product peak in LC-MS analysis suggests the formation of methionine sulfoxide or methionine sulfone, respectively.[7] To minimize oxidation, use degassed buffers and consider storing the peptide solution under an inert gas like nitrogen or argon.[3] |
| Peptide Bond Hydrolysis | Peaks corresponding to the individual amino acids (D-methionine and L-serine) may appear. This is more likely to occur if the peptide solution is stored for extended periods, especially at non-neutral pH or elevated temperatures. |
| Diketopiperazine Formation | A peak with a mass corresponding to the dipeptide minus a water molecule (loss of 18 Da) is indicative of cyclization to a diketopiperazine. |
| Contamination | Ensure the use of high-purity solvents and clean labware. Filter all solutions before HPLC analysis. |
Quantitative Data Summary
| Condition | Parameter | Observation | Reference |
| Storage (Lyophilized) | Temperature | Stable for several years at -20°C to -80°C. | [1][2] |
| Storage (Aqueous Solution) | Temperature | Shelf-life is limited; prolonged storage can lead to degradation. Avoid repeated freeze-thaw cycles. | [5] |
| pH | More stable at slightly acidic pH (5-6). Avoid pH > 8 to minimize deamidation and oxidation. | [4][5] | |
| Oxidative Stress | Oxidizing agents (e.g., H₂O₂) | Rapid conversion of methionine to methionine sulfoxide. | [7] |
| Thermal Stress | Elevated Temperature | Can accelerate hydrolysis and other degradation pathways. | [10] |
| pH Stress | Acidic/Basic conditions | Can lead to hydrolysis of the peptide bond. | [14] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[14][15][16]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a concentration of 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 2, 4, 8, and 24 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (parent peptide). Use LC-MS to identify the mass of the degradation products.
Protocol 2: RP-HPLC Method for Stability Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. lifetein.com [lifetein.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nordscipeptides.com [nordscipeptides.com]
- 7. biotage.com [biotage.com]
- 8. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
Improving D-Methionyl-L-serine solubility for in vitro assays
Welcome to the technical support center for D-Methionyl-L-serine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of this compound in in vitro assays.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to achieving successful solubilization for your experiments. The following table summarizes key properties. Please note that while experimental data for the individual amino acids are available, some values for the dipeptide are estimated based on its structure.
| Property | Value (this compound) | Notes |
| Molecular Weight | 236.29 g/mol | Calculated based on the molecular formula: C8H16N2O4S. |
| Estimated Isoelectric Point (pI) | ~5.6 | Calculated using the pKa values of the N-terminal amino group (~9.2) and the C-terminal carboxyl group (~2.2). The side chains of methionine and serine are neutral and do not significantly influence the pI. |
| Appearance | White to off-white powder | Typically supplied as a lyophilized powder. |
| Amino Acid Composition | D-Methionine, L-Serine | Methionine is a nonpolar, hydrophobic amino acid, while Serine is a polar, hydrophilic amino acid.[1] The presence of both may influence its solubility behavior. |
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when dissolving this compound for in vitro assays.
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound is a dipeptide and, like many short peptides, should have some solubility in aqueous solutions.[2] However, if you are experiencing difficulty, follow these steps:
-
Start with a Small Amount: Always test the solubility with a small aliquot of your peptide before attempting to dissolve the entire sample.[2]
-
Use Deionized Water or Buffer: Begin by attempting to dissolve the peptide in sterile, deionized water or a common biological buffer such as Phosphate-Buffered Saline (PBS) at a neutral pH.
-
Sonication: To aid dissolution, sonicate the solution in a water bath for short intervals (e.g., 10-20 seconds).[2] Avoid excessive sonication, which can generate heat and potentially degrade the peptide.
-
Gentle Warming: Gently warming the solution to around 37°C can increase the solubility of some peptides. However, monitor the temperature carefully to prevent degradation.
-
pH Adjustment: Since the estimated isoelectric point (pI) of this compound is around 5.6, its solubility will be lowest at this pH. Adjusting the pH away from the pI can significantly improve solubility.
-
For acidic conditions (pH < 5.6): Add a small amount of dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise while vortexing.
-
For basic conditions (pH > 5.6): Add a small amount of dilute base (e.g., 0.1 M NaOH or 0.1 M ammonium bicarbonate) dropwise while vortexing.
-
Q2: Can I use organic solvents to dissolve this compound?
A2: Yes, if aqueous solutions are not effective, organic solvents can be used. However, their compatibility with your specific in vitro assay must be considered.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for peptides.[2] Start by dissolving the peptide in a small amount of 100% DMSO. Once dissolved, slowly add the aqueous buffer of your choice to the desired final concentration. Caution: Methionine residues can be oxidized by DMSO.[3] It is advisable to use fresh, high-quality DMSO and to prepare the solution immediately before use.
-
Ethanol: For some peptides, a small percentage of ethanol in the final solution can aid solubility.
-
Final Concentration of Organic Solvent: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cytotoxicity. Always perform a solvent tolerance control in your experiments.
Experimental Workflow for Solubilizing this compound
The following diagram illustrates a systematic approach to solubilizing this compound for your experiments.
Caption: A stepwise workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q3: What is the recommended storage condition for this compound solutions?
A3: Once dissolved, it is best to use the peptide solution immediately. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Peptides containing methionine are susceptible to oxidation, so long-term storage in solution is generally not recommended.[3]
Q4: How does the D- and L-configuration of the amino acids in this compound affect its solubility?
A4: The presence of a D-amino acid in a peptide can sometimes influence its secondary structure and aggregation potential, which in turn can affect solubility. For some amino acids, racemic (D/L) mixtures have been observed to be less soluble than the pure enantiomers due to differences in crystal packing.[4] While specific data for this compound is not available, this is a factor to consider if you encounter significant solubility challenges.
Q5: What is the best way to determine the concentration of my dissolved this compound solution?
A5: The most accurate method for determining the concentration of a peptide solution is through UV-Vis spectrophotometry by measuring the absorbance at 280 nm if the peptide contains Tryptophan or Tyrosine. Since this compound does not contain these residues, you can use methods such as a quantitative amino acid analysis or a colorimetric assay like the bicinchoninic acid (BCA) assay, although the latter is more commonly used for larger proteins. Alternatively, if the peptide is fully dissolved, the concentration can be calculated based on the weight of the peptide and the volume of the solvent.
Solvent Selection Logic
The choice of solvent is critical for successfully preparing your this compound solution. The following diagram outlines the decision-making process.
Caption: A decision tree for selecting an appropriate solvent.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing of this compound
Objective: To determine the optimal solvent for dissolving this compound for a specific in vitro assay.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Aliquot the Peptide: Weigh out a small, accurately measured amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent Test (Aqueous): a. To the 1 mg aliquot, add a small volume of sterile, deionized water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). b. Vortex the tube for 30 seconds. c. If the peptide is not fully dissolved, sonicate the tube in a water bath for 20-30 seconds. d. Visually inspect the solution for any undissolved particles. If it is clear, the peptide is soluble in water at this concentration. e. If the peptide is not soluble in water, repeat steps 2a-d with PBS (pH 7.4).
-
pH Adjustment (if necessary): a. If the peptide is not soluble in water or PBS, attempt to adjust the pH. b. To a fresh 1 mg aliquot in 100 µL of water, add 1 µL of 0.1 M HCl (to lower the pH) and vortex. Observe for dissolution. c. If not dissolved, to another fresh 1 mg aliquot in 100 µL of water, add 1 µL of 0.1 M NaOH (to raise the pH) and vortex. Observe for dissolution.
-
Organic Solvent Test (if necessary): a. If the peptide remains insoluble, use a fresh 1 mg aliquot. b. Add a small volume of 100% DMSO (e.g., 20 µL) and vortex until the peptide is fully dissolved. c. Once dissolved, slowly add the desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration. Be mindful of the final DMSO concentration for your assay.
-
Documentation: Record the solvent and conditions that resulted in complete dissolution of the peptide.
Disclaimer: The information provided in this technical support center is intended for guidance only. It is essential to perform small-scale solubility tests to determine the optimal conditions for your specific experimental setup. Always consider the compatibility of the chosen solvent with your downstream applications.
References
Overcoming challenges in D-Methionyl-L-serine detection in biological samples
Technical Support Center: D-Methionyl-L-serine Detection
Welcome to the technical support center for the detection of this compound (D-Met-L-Ser) in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying D-Met-L-Ser in biological samples?
The primary challenges stem from the inherent complexity of biological matrices and the specific physicochemical properties of the dipeptide:
-
Matrix Effects: Components in biological samples (e.g., salts, lipids, phospholipids) can interfere with the analysis, most notably in mass spectrometry, causing ion suppression or enhancement that leads to inaccurate quantification.[1][2][3][4]
-
Chiral Separation: D-Met-L-Ser is one of four potential stereoisomers (L-Met-L-Ser, D-Met-D-Ser, L-Met-D-Ser). A significant analytical challenge is to develop a method that can specifically resolve the D-Met-L-Ser peak from the other isomers.[5][6][7]
-
Low Endogenous Concentrations: The dipeptide may be present at very low levels, requiring highly sensitive analytical methods and efficient sample enrichment.[8]
-
Analyte Stability: Peptides can be susceptible to degradation by endogenous enzymes (proteases and peptidases) present in biological samples.[9] Proper sample handling and storage are critical.
Q2: Which analytical technique is best suited for D-Met-L-Ser analysis?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for peptide quantification.[4][10] Its high sensitivity and selectivity are crucial for detecting low-concentration analytes in complex matrices. When combined with a chiral chromatography column, LC-MS/MS can provide the specificity needed to distinguish D-Met-L-Ser from its stereoisomers.[5] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is another option, but it typically requires a pre-column derivatization step to enhance sensitivity and enable chiral resolution on standard columns.[11][12][13]
Q3: How can I separate D-Met-L-Ser from its other stereoisomers?
Achieving chiral separation is critical. There are two main strategies:
-
Chiral Stationary Phases (CSPs): Use an HPLC column specifically designed for chiral separations. Columns based on cinchona alkaloids (e.g., CHIRALPAK® ZWIX) or amylose (e.g., AmyCoat-RP) have proven effective for separating stereoisomers of amino acids and dipeptides.[5][6][14]
-
Chiral Derivatization: React the sample with a chiral derivatizing agent before analysis. This creates diastereomers that can be separated on a standard, non-chiral reversed-phase column (like a C18).[11][15] This approach is widely used for analyzing D- and L-amino acids.
Q4: What is a suitable internal standard (IS) for D-Met-L-Ser analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-¹³C₅, ¹⁵N₁). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar matrix effects, providing the most accurate correction for sample loss and ionization variability.[10] If a SIL-IS is unavailable, a structurally similar dipeptide that is not endogenously present in the sample can be used as an alternative.
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of D-Met-L-Ser.
Problem 1: Low or No Signal Intensity
If you are observing a weak signal or no peak for D-Met-L-Ser, consider the following causes and solutions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Analyte Degradation | Ensure samples are collected with protease inhibitors, kept on ice, and stored at -80°C. Minimize freeze-thaw cycles.[9] |
| Poor Extraction Recovery | Optimize your sample preparation method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction). Test different sorbents or solvents. Perform recovery experiments by spiking a known amount of standard into a blank matrix. |
| Ion Suppression (Matrix Effect) | Improve sample cleanup to remove interfering components like phospholipids.[4] Modify the chromatographic gradient to separate the analyte from the suppression zone.[3] Ensure you are using a suitable internal standard to compensate.[10] |
| Suboptimal MS Parameters | Infuse a standard solution of D-Met-L-Ser directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows) and tune precursor/product ion transitions for maximum sensitivity. |
| Incorrect Derivatization | If using derivatization, verify the pH, reaction time, and temperature of the reaction. Prepare fresh derivatizing reagents.[11] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatography can compromise resolution and integration accuracy.
| Possible Cause | Troubleshooting Steps & Solutions |
| Column Contamination | Flush the column with a strong solvent wash sequence. If the problem persists, especially with high backpressure, replace the column frit or the entire column.[16] |
| Injection Solvent Mismatch | The injection solvent should be weaker than or matched to the initial mobile phase to ensure proper peak focusing on the column head. Injecting in a much stronger solvent can cause peak distortion.[16] |
| Secondary Interactions | Peak tailing can occur due to interactions with residual silanols on the column. Adjust mobile phase pH or add a competing amine (e.g., triethylamine) in small concentrations.[9] |
| Column Void or Degradation | A void at the head of the column can cause split peaks. This can result from high pressure or using a mobile phase pH that degrades the silica.[16] Consider replacing the column. |
| Extra-Column Volume | Ensure tubing between the injector, column, and detector is as short and narrow as possible to minimize peak broadening.[16] |
Problem 3: Inconsistent or Drifting Retention Times
Retention time stability is key for reliable peak identification.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[17] |
| Mobile Phase Issues | Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation. Ensure buffers are fully dissolved and the pH is consistent.[18] |
| Pump or Leak Issues | Fluctuating pressure can indicate a leak in the system or air bubbles in the pump. Purge the pump and check all fittings for leaks.[16][17] |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature, as even small changes can affect retention times.[17] |
Experimental Protocols & Data
Workflow for D-Met-L-Ser Analysis
The following diagram outlines a typical workflow for the quantification of D-Met-L-Ser in a biological matrix like plasma.
References
- 1. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Validated chiral high performance liquid chromatography separation method and simulation studies of dipeptides on amylose chiral column | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Chiral separations using dipeptide polymerized surfactants: effect of amino acid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. zefsci.com [zefsci.com]
D-Methionyl-L-serine aggregation prevention methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Methionyl-L-serine. The information provided is based on general principles of peptide chemistry and the known properties of its constituent amino acids, as direct experimental data on this specific dipeptide is limited.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is likely due to the aggregation of the this compound dipeptide. Peptides, particularly those containing hydrophobic residues like methionine, have a tendency to self-associate and form insoluble aggregates.[1][2]
Q2: What factors can influence the aggregation of this compound?
A2: Several factors can contribute to peptide aggregation, including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The pH of the solution affects the charge state of the N-terminal amino group and the C-terminal carboxyl group, which in turn influences electrostatic interactions and solubility.
-
Temperature: Temperature can affect the kinetics of aggregation. In some cases, higher temperatures can promote aggregation.[1]
-
Ionic Strength: The salt concentration of the solution can either shield charges and promote aggregation or stabilize the peptide, depending on the specific ions and their concentration.[3]
-
Mechanical Stress: Agitation or sonication can sometimes induce aggregation.[1]
Q3: Is the methionine residue in this compound susceptible to modification?
A3: Yes, the sulfur-containing side chain of methionine is prone to oxidation, forming methionine sulfoxide.[1] This can be initiated by exposure to air, certain metal ions, or reactive oxygen species. Oxidation can alter the physicochemical properties of the dipeptide, potentially affecting its solubility and biological activity.
Q4: How does the presence of a D-amino acid affect the properties of this dipeptide?
A4: The incorporation of a D-amino acid can influence the peptide's conformation and its propensity to form secondary structures like β-sheets, which are often precursors to aggregation.[3] While D-amino acids can sometimes disrupt the aggregation of larger peptides, their effect on a short dipeptide like this compound is difficult to predict without specific experimental data.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation During Dissolution
Possible Causes:
-
The dipeptide has exceeded its solubility limit in the chosen solvent.
-
The pH of the solution is close to the isoelectric point (pI) of the dipeptide, where solubility is minimal.
-
The temperature of the solvent is not optimal for dissolution.
Troubleshooting Steps:
-
Optimize Solvent Conditions:
-
pH Adjustment: Adjust the pH of the solution away from the predicted isoelectric point of the dipeptide. For a simple dipeptide, testing a pH range of 2 units above and below the theoretical pI is a good starting point.
-
Solvent Polarity: If using aqueous buffers, consider adding a small percentage (5-10%) of a polar organic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to disrupt hydrophobic interactions.[1]
-
-
Temperature Control:
-
Gently warm the solution to aid dissolution, but be cautious as excessive heat can promote degradation or aggregation in some cases.
-
-
Sonication:
-
Use brief periods of sonication to break up small aggregates and facilitate dissolution.[1] However, prolonged or high-energy sonication can sometimes induce aggregation.
-
References
Technical Support Center: D-Methionyl-L-serine In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-Methionyl-L-serine in in vivo studies. As a novel dipeptide, direct experimental data is limited. Therefore, this guide is built upon established principles of dipeptide pharmacology and the known in vivo effects of its constituent amino acids, D-methionine and L-serine.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic fate of this compound after oral administration?
A1: Following oral administration, dipeptides can be absorbed intact through peptide transporters like PEPT1 in the small intestine, or they can be hydrolyzed by peptidases at the brush border or within enterocytes into their constituent amino acids.[1][2][3] Given the presence of a D-amino acid (D-methionine), this compound may exhibit increased resistance to enzymatic degradation compared to dipeptides composed solely of L-amino acids.[1][4] Therefore, a portion of the dipeptide may be absorbed intact, while the rest will likely be broken down into D-methionine and L-serine, which will then be absorbed and distributed systemically.
Q2: What are the potential biological activities of this compound?
A2: The biological activity of this compound is expected to be a combination of the effects of the intact dipeptide and its constituent amino acids. L-serine is known for its neuroprotective properties, potentially through the activation of the PI3K/Akt signaling pathway, modulation of NMDA receptors, and reduction of neuroinflammation.[5][6][7][8] D-methionine can be converted to L-methionine in the body and serves as a precursor for important molecules like S-adenosylmethionine (SAM), which is crucial for methylation reactions and the synthesis of glutathione, a major antioxidant.[9] The D-form of methionine has a bioavailability comparable to the L-form.[10]
Q3: What are the known signaling pathways potentially modulated by this compound?
A3: Based on its components, this compound could influence several signaling pathways:
-
L-serine:
-
PI3K/Akt/mTOR Pathway: L-serine has been shown to promote cell survival and proliferation through this pathway.[5][6]
-
Glycine Receptor Activation: L-serine can act as an agonist at glycine receptors, which can have neuroprotective effects.[5][7]
-
Sphingolipid Synthesis: L-serine is a precursor for the synthesis of sphingolipids, which are essential for neuronal cell structure and function.[7][11]
-
-
D-methionine:
-
One-Carbon Metabolism: Methionine is a key component of the one-carbon metabolism pathway, which is linked to the folate and methionine cycles and influences numerous cellular processes including nucleotide synthesis and redox balance.[12][13]
-
mTORC1 Signaling: Methionine levels can be sensed by the mTORC1 pathway, which regulates cell growth and proliferation.[14]
-
Q4: What is a reasonable starting dose for in vivo studies with this compound?
A4: Determining a starting dose for a novel compound requires careful consideration. Since direct data for this compound is unavailable, we can look at the dosages of its components. L-serine has been studied in humans at doses ranging from 0.5g to 15g twice daily.[15][16] A methionine loading dose of 0.1 g/kg has been used in human studies.[17] For preclinical animal studies, a range of L-serine doses have been used, from 114 mg/kg to 1027 mg/kg in mice.[11] It is crucial to start with a low dose and perform dose-escalation studies to determine the optimal therapeutic window and identify any potential toxicity.
Q5: What are the potential side effects or toxicities associated with this compound?
A5: Potential toxicity would likely stem from its constituent amino acids.
-
D-methionine: High doses of methionine can be toxic, leading to an increase in plasma homocysteine levels, which is a risk factor for cardiovascular disease.[17][18] In infants, high methionine intake has been associated with impaired growth.[17]
-
L-serine: L-serine is generally considered safe, even at high doses.[15][19] Some reported side effects in clinical trials include mild gastrointestinal issues like bloating and nausea.[15][20]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Bioavailability | Poor absorption of the intact dipeptide. Rapid hydrolysis in the gut. | Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism. Co-administer with permeation enhancers, though this requires careful validation. Analyze plasma for both the intact dipeptide and its constituent amino acids to assess absorption and metabolism. |
| Lack of Efficacy | Insufficient dosage. Poor target engagement. The dipeptide is not reaching the target tissue in adequate concentrations. | Perform a dose-response study to identify the optimal therapeutic dose. Analyze tissue distribution of the compound. Consider that the biological effect may be primarily driven by one of the constituent amino acids and adjust dosage or formulation accordingly. |
| Unexpected Side Effects | Off-target effects of the intact dipeptide. Toxicity from high levels of D-methionine or L-serine. | Reduce the dosage. Monitor plasma levels of homocysteine if high doses of D-methionine are suspected to be the cause.[17] Monitor for gastrointestinal distress. |
| Variability in Results | Differences in gut microbiome affecting dipeptide metabolism. Genetic variations in peptide transporters or metabolic enzymes. | Standardize the animal model and housing conditions. Increase the sample size to account for individual variability. |
Data Summary Tables
Table 1: Summary of L-serine Dosages in Human Clinical Trials
| Condition | Dosage | Duration | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | 0.5g - 15g twice daily | 6 months | [15] |
| Alzheimer's Disease (Ongoing Trial) | 15g twice daily | - | [16] |
| GRIN-related disorders (pediatric) | 500 mg/kg/day | - | [21][22] |
| Hereditary Sensory Neuropathy Type 1 | 400 mg/kg/day | 52 weeks | [21] |
Table 2: Summary of D-methionine and DL-methionine Dosages and Effects
| Study Type | Dosage | Organism | Observed Effects | Reference |
| Human Study | 0.1 g/kg (loading dose) | Human | Acute increase in plasma homocysteine | [17] |
| Experimental Study | 700 mg/kg and 1400 mg/kg (single oral dose) | Rat | No significant hepatotoxicity | [23] |
| Nutritional Study | Supplemental D-methionine | Pig | Bioavailability of D-methionine is ~101% relative to L-methionine | [10] |
| Toxicity Review | >5 times normal intake | Human | Elevated homocysteine levels | [17][18] |
Experimental Protocols
Protocol: Preliminary In Vivo Pharmacokinetic and Efficacy Study of this compound in a Mouse Model of Neuroinflammation
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Preparation: Dissolve this compound in sterile saline or an appropriate vehicle. Prepare fresh on the day of the experiment.
-
Pharmacokinetic Study:
-
Administer a single dose of this compound via oral gavage (e.g., 10, 50, 100 mg/kg).
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma samples using LC-MS/MS to quantify the concentrations of intact this compound, D-methionine, and L-serine.
-
At the final time point, collect brain tissue to assess brain penetration.
-
-
Efficacy Study (Neuroinflammation Model):
-
Induce neuroinflammation using a standard method (e.g., lipopolysaccharide injection).
-
Administer this compound (at a dose determined from the pharmacokinetic study) or vehicle daily for a specified period (e.g., 7 days).
-
Monitor behavioral outcomes (e.g., open field test, novel object recognition).
-
At the end of the treatment period, collect brain tissue for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR) and histological evaluation.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) will be calculated from the plasma concentration-time data.
-
Behavioral and biochemical data from the efficacy study will be analyzed using appropriate statistical methods (e.g., t-test, ANOVA).
-
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic and efficacy testing.
Caption: L-serine signaling pathways involved in neuroprotection.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 10. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 14. Signal transduction in human cells by metabolites derived from methionine and glucose [dspace.mit.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. L-Serine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 17. Toxicity of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. L-serine, a naturally occurring amino acid, and Alzheimer’s disease — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]
- 20. Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 21. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes [clinicbarcelona.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in D-Methionyl-L-serine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with D-Methionyl-L-serine. Given the novelty of this dipeptide, this resource addresses potential issues based on the properties of its constituent amino acids, D-methionine and L-serine, and general principles of peptide-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a dipeptide composed of D-methionine and L-serine. While specific data on this dipeptide is limited, its biological activity is likely related to the known functions of its constituent amino acids. The primary expected activity is the modulation of N-methyl-D-aspartate (NMDA) receptors by D-serine, which is a potent co-agonist at the glycine site of the NMDA receptor.[1][2][3][4] The D-methionine component may influence the dipeptide's stability, solubility, and metabolism.
Q2: How should I store this compound?
For optimal stability, this compound should be stored in lyophilized form at -20°C or colder, protected from light.[5] If the peptide must be stored in solution, it is recommended to prepare aliquots in a sterile buffer and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[5]
Q3: What are the potential sources of variability in my this compound experiments?
Inconsistent results in peptide-based assays can arise from several factors:
-
Peptide Quality and Purity: Contaminants from synthesis, such as trifluoroacetic acid (TFA), can affect cell viability and experimental outcomes.[5]
-
Peptide Stability: The dipeptide may be susceptible to degradation by peptidases in biological samples (e.g., serum, cell culture media).[6][7][8]
-
Methionine Oxidation: The sulfur-containing methionine residue is prone to oxidation, which can alter the peptide's structure and function.[9][10][11][12]
-
Solubility Issues: Poor solubility can lead to inaccurate concentration calculations and inconsistent results.
-
Biological Contamination: Endotoxins or microbial contamination in the peptide solution can trigger unintended biological responses.[5]
-
Cell Culture Conditions: Variations in cell passage number, density, and health can significantly impact assay results.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | 1. Assess Peptide Stability: Perform a stability assay by incubating the dipeptide in your experimental medium (e.g., cell culture media with serum) over a time course and analyze for degradation using HPLC or LC-MS.[6][7] 2. Minimize Degradation: If degradation is observed, consider using peptidase inhibitors, reducing incubation times, or switching to a serum-free medium if appropriate for your assay. |
| Methionine Oxidation | 1. Quantify Oxidation: Use mass spectrometry to determine the extent of methionine oxidation in your peptide stock.[10][15] 2. Prevent Further Oxidation: Prepare fresh solutions for each experiment. Consider degassing buffers and adding antioxidants like L-methionine to the storage buffer.[9] |
| Incorrect Peptide Concentration | 1. Verify Concentration: Use a quantitative amino acid analysis or a validated spectrophotometric method to confirm the peptide concentration. 2. Ensure Solubility: Test the peptide's solubility in your experimental buffer. If solubility is low, try alternative solvents or sonication. |
| NMDA Receptor Subtype Expression | 1. Characterize Your System: Confirm the expression of NMDA receptor subunits (especially GluN1, the D-serine binding site) in your experimental model (cell line or tissue).[2] 2. Use Positive Controls: Include known NMDA receptor agonists/co-agonists (e.g., D-serine, glycine) as positive controls to validate assay performance. |
Issue 2: High Background or Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Peptide Contamination | 1. Check for TFA: If high concentrations of the peptide are causing cytotoxicity, consider TFA contamination.[5] Request TFA removal or a different salt form from the supplier. 2. Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to check for endotoxin contamination, especially in immunological or cell-based assays.[5] |
| Non-Specific Binding | 1. Include Proper Controls: Use a scrambled or reverse sequence peptide as a negative control to assess non-specific effects. 2. Optimize Concentration: Perform a dose-response curve to identify the optimal concentration range that elicits a specific response without causing off-target effects. |
| High D-serine Concentration Effects | At high concentrations, D-serine can be inhibitory by competing with glutamate for the GluN2A binding site.[2] Ensure that the released D-serine concentration is within the expected physiological range for agonistic activity. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of the dipeptide in a biological matrix.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Spike the dipeptide into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the peptide-medium mixture at 37°C in a CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
To stop enzymatic degradation, precipitate proteins by adding three volumes of cold acetonitrile to each aliquot.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact dipeptide remaining at each time point.
-
Calculate the half-life of the dipeptide in the medium.
-
Protocol 2: NMDA Receptor Activation Assay (Calcium Imaging)
This protocol measures the ability of this compound to act as a co-agonist at the NMDA receptor by monitoring intracellular calcium influx.
-
Cell Preparation:
-
Plate neuronal cells expressing NMDA receptors (e.g., primary cortical neurons or a suitable cell line) onto glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells with a magnesium-free buffer to remove the Mg2+ block from the NMDA receptor channel.
-
Acquire a baseline fluorescence reading.
-
Add a sub-maximal concentration of glutamate to the cells.
-
Add varying concentrations of this compound and record the change in fluorescence intensity over time.
-
As a positive control, use a known concentration of D-serine.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0) for each concentration of the dipeptide.
-
Plot the dose-response curve and calculate the EC50 value.
-
Data Presentation
Table 1: Example Stability of this compound in Different Media
| Time (hours) | % Intact Peptide (DMEM + 10% FBS) | % Intact Peptide (Serum-Free DMEM) |
| 0 | 100 | 100 |
| 1 | 85 | 98 |
| 4 | 52 | 95 |
| 8 | 25 | 92 |
| 24 | <5 | 85 |
Table 2: Example NMDA Receptor Activity (Calcium Influx)
| Compound | Concentration (µM) | ΔF/F0 (Mean ± SD) |
| Vehicle | - | 1.05 ± 0.08 |
| D-serine (Positive Control) | 10 | 3.50 ± 0.25 |
| This compound | 1 | 1.85 ± 0.15 |
| This compound | 10 | 3.45 ± 0.30 |
| This compound | 100 | 2.90 ± 0.20 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
References
- 1. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vitro and In Vivo Oxidation of Methionine Residues in Small, Acid-Soluble Spore Proteins from Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. m.youtube.com [m.youtube.com]
- 15. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of D-Methionyl-L-serine Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for D-Methionyl-L-serine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical method development for this compound?
A1: The primary challenges include achieving adequate chiral separation of the diastereomers, ensuring method robustness, and preventing sample degradation. Given that this compound is a dipeptide with two chiral centers, baseline separation from its stereoisomers is critical. Additionally, like many peptides, it can be susceptible to degradation, requiring careful sample handling and storage.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. Chiral HPLC, using a chiral stationary phase (CSP), is often employed for enantiomeric separation.[1][2] Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column is another viable approach.[1][3] LC-MS/MS offers high sensitivity and selectivity, which is particularly useful for quantifying low levels of the dipeptide in complex matrices.[4][5]
Q3: How can I improve the resolution between this compound and its stereoisomers in HPLC?
A3: To improve resolution, consider the following:
-
Column Selection: Utilize a chiral stationary phase specifically designed for amino acid and peptide separations, such as crown-ether based columns.[2][6]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and the concentration of the organic modifier can significantly impact selectivity.[7] For peptide analysis, shallow gradients are often recommended.[7]
-
Temperature: Controlling the column temperature can influence the separation efficiency.
-
Derivatization: If using a standard reversed-phase column, derivatization with a chiral agent like Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) can create diastereomers with different chromatographic properties.[8]
Q4: What are common sources of contamination in LC-MS analysis of peptides like this compound?
A4: Common contaminants include keratins from skin and hair, polyethylene glycols (PEGs) from surfactants used in sample preparation, and impurities from solvents and reagents.[9] It is crucial to use high-purity solvents, wear appropriate personal protective equipment, and thoroughly clean all glassware and equipment.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Adjust mobile phase pH or buffer strength.[10] Consider a different column chemistry. |
| Column overload. | Reduce the sample concentration or injection volume.[11] | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing.[10] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[10] | |
| Pump issues (leaks, air bubbles). | Check for leaks, salt buildup, and degas the mobile phase. | |
| Noisy Baseline | Contaminated mobile phase. | Use high-purity solvents and prepare fresh mobile phase.[11] |
| Detector instability. | Allow the detector lamp to warm up properly. Check for lamp or flow cell issues. | |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[11] | |
| Low Sensitivity | Suboptimal detector wavelength. | Optimize the UV detector wavelength for this compound. |
| Sample degradation. | Ensure proper sample storage and handling. | |
| Inefficient ionization (for LC-MS). | Optimize MS source parameters (e.g., spray voltage, gas flow).[12] |
Mass Spectrometry Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Signal Intensity | Inefficient ionization. | Optimize electrospray ionization (ESI) source conditions. Peptides generally ionize well in positive ion mode.[9] |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances. Dilute the sample if possible. | |
| Incorrect mass transition selection (for MS/MS). | Optimize precursor and product ion selection for multiple reaction monitoring (MRM). | |
| Inaccurate Mass Measurement | Instrument not calibrated. | Calibrate the mass spectrometer using an appropriate standard. |
| High sample concentration leading to space-charge effects. | Reduce the amount of sample infused or injected. | |
| Ambiguous Peptide Sequencing | Poor fragmentation. | Optimize collision energy in MS/MS to achieve a good fragmentation pattern.[13] Consider alternative fragmentation techniques like ETD or HCD if available.[14] |
| Co-elution of isobaric species. | Improve chromatographic separation to resolve interfering compounds.[13] |
Experimental Protocols
Chiral HPLC Method for this compound (Adapted from D/L-Serine Methods)
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or similar crown-ether based chiral stationary phase.[2]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[2] Ensure all solvents are HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be optimized).
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
LC-MS/MS Method for Quantification (Adapted from D-Serine Methods)
This protocol provides a general framework for developing a quantitative LC-MS/MS method.
-
Chromatographic Separation:
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 μm) or equivalent reversed-phase column.[4]
-
Mobile Phase A: Water with 0.3% Trifluoroacetic Acid (TFA).[4]
-
Mobile Phase B: Methanol with 0.3% Trifluoroacetic Acid (TFA).[4]
-
Gradient: A shallow gradient should be optimized. A starting point could be 5-9% B over 15 minutes.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound to find the precursor ion (the protonated molecule [M+H]+) and the most abundant and stable product ions upon fragmentation.
-
Source Parameters: Optimize parameters such as spray voltage, nebulizer gas, and drying gas temperature for maximum signal intensity.
-
Visualizations
Caption: General Experimental Workflow for this compound Analysis
Caption: Troubleshooting Logic for Poor Peak Resolution
References
- 1. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation and detection of D-/L-serine by conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Technical Support Center: D-Methionyl-L-serine Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Methionyl-L-serine in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common artifacts in your experiments.
I. FAQs: Understanding Potential Artifacts
This section addresses common questions regarding the use of this compound in cell culture and the potential for experimental artifacts.
Q1: What is the primary source of artifacts when using D-amino acids like D-methionine in cell culture?
A1: The most significant source of artifacts is the enzymatic activity of D-amino acid oxidase (DAO).[1][2] DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[1][2][3] The generation of hydrogen peroxide is a major concern as it can induce oxidative stress and cytotoxicity, leading to misleading experimental results.[4][5][6]
Q2: Can the this compound dipeptide itself cause non-specific effects?
A2: Yes, like many peptides used in cell culture, the dipeptide could have effects independent of its intended biological target. Dipeptides are taken up by cells and can influence cellular metabolism.[7] It is crucial to distinguish the specific effects of the dipeptide from those that could arise from changes in nutrient availability or other off-target interactions. Using L-L dipeptide counterparts as controls can help dissect these effects.
Q3: How can bacterial contamination lead to artifacts in my this compound experiments?
A3: Bacteria can be a source of D-amino acids in cell culture.[8][9] If your culture is contaminated, bacteria may produce their own D-amino acids, which can then be acted upon by cellular DAO, leading to the production of cytotoxic hydrogen peroxide. Some bacteria can also directly metabolize the this compound. Therefore, rigorous aseptic technique and regular screening for contamination are essential.[10][11]
Q4: Are there concerns about the stability of this compound in cell culture media?
A4: While some amino acids and dipeptides have limited stability in culture media, dipeptides are often used to enhance the stability and solubility of individual amino acids.[12][13][14][15] For example, glutamine is often supplied as a more stable dipeptide to prevent degradation and ammonia buildup.[16][17] The stability of this compound should be considered, and appropriate controls should be included in your experimental design.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues in this compound cell culture experiments.
Guide 1: Troubleshooting Unexpected Cytotoxicity or Altered Cell Proliferation
If you observe unexpected cell death, reduced proliferation, or other signs of cytotoxicity, follow these steps to diagnose the potential cause.
Step 1: Suspect D-amino Acid Oxidase (DAO) Activity
-
Rationale: The production of hydrogen peroxide by DAO is a common cause of cytotoxicity when using D-amino acids.[4][5][6]
-
Action:
-
Measure Hydrogen Peroxide: Use a commercially available hydrogen peroxide assay kit to measure its concentration in your cell culture medium after the addition of this compound.
-
Include Catalase: Add catalase, an enzyme that degrades hydrogen peroxide, to your culture medium along with the dipeptide. If the cytotoxic effects are rescued, it strongly suggests that hydrogen peroxide is the culprit.
-
Use a DAO Inhibitor: Treat cells with a known DAO inhibitor, such as benzoate, to see if it mitigates the observed effects.[18]
-
Step 2: Rule out Bacterial Contamination
-
Rationale: Bacterial contamination can introduce confounding variables, including the production of D-amino acids and other metabolites that affect cell health.[8][9]
-
Action:
-
Visual Inspection: Regularly inspect your cultures for visible signs of contamination, such as turbidity or a sudden change in media color.[10]
-
Microscopy: Examine your cultures under a microscope for the presence of bacteria or fungi.
-
Sterility Testing: Plate a sample of your cell culture supernatant on nutrient agar plates and incubate at 37°C to check for bacterial growth.
-
Mycoplasma Testing: Use a mycoplasma detection kit, as this common contaminant is not visible by standard microscopy.[11]
-
Step 3: Evaluate Non-Specific Dipeptide Effects
-
Rationale: The dipeptide itself or its constituent amino acids at high concentrations could have off-target effects.
-
Action:
-
Include Control Dipeptides: Test the effects of a control dipeptide, such as L-Methionyl-L-serine, to determine if the observed effects are specific to the D-isomer.
-
Test Individual Amino Acids: Assess the impact of L-serine and D-methionine individually at the same concentration as they are present in the dipeptide.
-
Perform a Dose-Response Analysis: Determine the concentration at which the dipeptide exhibits its effects and whether there is a cytotoxic threshold.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Investigating Inconsistent or Non-Reproducible Results
Inconsistent results can be frustrating. This guide helps you systematically address potential sources of variability.
Step 1: Verify Reagent and Media Consistency
-
Rationale: Batch-to-batch variation in media, sera, and other reagents can significantly impact experimental outcomes.
-
Action:
-
Record Lot Numbers: Always record the lot numbers of all reagents used in your experiments.
-
Test New Lots: Before using a new lot of media or serum for a critical experiment, test it in parallel with the old lot to ensure consistency.
-
Prepare Fresh Solutions: Prepare fresh solutions of this compound for each experiment to avoid degradation.
-
Step 2: Standardize Cell Culture Conditions
-
Rationale: Minor variations in cell culture practices can lead to significant differences in experimental results.
-
Action:
-
Consistent Passaging: Maintain a consistent cell passaging schedule and seeding density.
-
Monitor Cell Health: Regularly monitor cell morphology and viability to ensure your cells are healthy before starting an experiment.
-
Control for Confluency: Be aware that cell confluency can affect experimental outcomes. Start experiments at a consistent confluency.
-
Step 3: Assess for Low-Level Contamination
-
Rationale: Low-level or cryptic contamination, such as mycoplasma, can alter cellular metabolism and response to treatments without causing obvious signs of contamination.
-
Action:
-
Regular Mycoplasma Testing: Implement a routine schedule for mycoplasma testing of all cell lines.
-
Quarantine New Cell Lines: Quarantine and test new cell lines for contamination before introducing them into the general cell culture facility.
-
III. Experimental Protocols
This section provides detailed methodologies for key experiments to help you identify and mitigate artifacts.
Protocol 1: Detection of D-amino Acid Oxidase (DAO) Activity
This protocol describes a method to determine DAO activity in your cell line.
Principle: DAO activity is measured by detecting the production of hydrogen peroxide using a colorimetric assay.
Materials:
-
Cell lysate
-
D-methionine solution (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar H₂O₂-sensitive probe)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare cell lysates from your experimental cell line.
-
In a 96-well plate, add the following to each well:
-
50 µL of cell lysate
-
50 µL of a reaction mixture containing HRP and Amplex Red in PBS.
-
-
To initiate the reaction, add 50 µL of the D-methionine solution. For a negative control, add 50 µL of PBS instead of D-methionine.
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) at several time points.
-
Calculate the rate of hydrogen peroxide production to determine DAO activity.
Protocol 2: Sterility Testing of Cell Cultures
This protocol outlines a basic method for detecting bacterial and fungal contamination.
Materials:
-
Tryptic Soy Broth (TSB) or other general-purpose bacterial growth medium
-
Sabouraud Dextrose Agar (SDA) or other fungal growth medium
-
Sterile culture tubes and petri dishes
-
Incubators at 37°C and 25°C
Procedure:
-
Bacterial Detection:
-
In a sterile culture tube, inoculate 1 mL of your cell culture supernatant into 9 mL of TSB.
-
Incubate the tube at 37°C for at least 7 days.
-
Observe for any signs of turbidity, which indicates bacterial growth.
-
-
Fungal Detection:
-
Plate 100 µL of your cell culture supernatant onto an SDA plate.
-
Incubate the plate at 25°C for at least 14 days.
-
Observe for the growth of fungal colonies.
-
IV. Data Presentation
This section provides a template for summarizing quantitative data from your troubleshooting experiments.
Table 1: Effect of Catalase on this compound Induced Cytotoxicity
| Treatment Group | Cell Viability (%) | Hydrogen Peroxide (µM) |
| Control (no treatment) | 100 ± 5 | < 1 |
| This compound | 45 ± 8 | 50 ± 10 |
| This compound + Catalase | 95 ± 6 | < 1 |
| L-Methionyl-L-serine | 98 ± 4 | < 1 |
V. Signaling Pathway and Workflow Diagrams
This section provides visual representations of key pathways and workflows relevant to this compound experiments.
Caption: D-amino Acid Oxidase (DAO) metabolic pathway.
Caption: Experimental workflow for this compound studies.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 4. Artefacts with ascorbate and other redox-active compounds in cell culture: epigenetic modifications, and cell killing due to hydrogen peroxide generation in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 9. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 细胞培养污染故障排除 [sigmaaldrich.com]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 12. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 13. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 16. bachem.com [bachem.com]
- 17. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of D-Methionyl-L-serine and L-Methionyl-L-serine: In Silico and In Vitro Perspectives
A guide for researchers exploring the nuanced biological implications of stereochemistry in dipeptides, this document provides a comparative overview of D-Methionyl-L-serine and L-Methionyl-L-serine. While direct experimental data on these specific dipeptides is limited, this guide synthesizes established principles of D-amino acid-containing peptides to predict their differential biological effects and outlines the experimental protocols necessary for their empirical validation.
The substitution of an L-amino acid with its D-enantiomer at the N-terminus of a peptide can profoundly alter its biological properties. This guide explores the anticipated differences between this compound (D-Met-L-Ser) and L-Methionyl-L-serine (L-Met-L-Ser), focusing on proteolytic stability, cellular uptake, and receptor interaction. The information presented herein is intended to inform experimental design and hypothesis generation for researchers in drug discovery and peptide therapeutics.
Predicted Comparative Biological Effects
The primary distinction between D-Met-L-Ser and L-Met-L-Ser is expected to be their susceptibility to enzymatic degradation. Peptides with an N-terminal D-amino acid exhibit significantly enhanced resistance to proteolysis[1][2][3]. This is largely due to the stereospecificity of proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids[4].
| Biological Parameter | This compound (Predicted) | L-Methionyl-L-serine (Predicted) | Rationale |
| Proteolytic Stability | High | Low | The N-terminal D-methionine is a poor substrate for most endogenous proteases, such as aminopeptidases, leading to increased resistance to degradation[1][4]. |
| Plasma Half-life | Longer | Shorter | Increased stability against plasma proteases is expected to result in a longer circulation time in vivo[2]. |
| Cellular Uptake | Potentially altered | Standard dipeptide uptake | While some dipeptides are transported by specific carriers, the presence of a D-amino acid may alter recognition by these transporters[5]. |
| Receptor Binding Affinity | Potentially lower or altered | Higher (if a specific receptor exists) | Receptors often exhibit stereospecificity; the D-configuration may hinder or alter the binding interaction compared to the all-L counterpart. |
| Biological Activity | Potentially different or reduced | Native activity (if any) | Altered receptor binding and downstream signaling can lead to a modified or diminished biological effect[1][2]. |
| Immunogenicity | Potentially lower | Higher | Reduced proteolytic processing can lead to decreased presentation by MHC molecules and a lower immunogenic response. |
Experimental Protocols
To empirically validate the predicted differences between D-Met-L-Ser and L-Met-L-Ser, the following experimental protocols are recommended.
Proteolytic Stability Assay
Objective: To quantify and compare the degradation rates of D-Met-L-Ser and L-Met-L-Ser in the presence of proteases.
Methodology:
-
Enzyme Selection: Utilize commercially available proteases such as trypsin and human plasma[2].
-
Incubation: Incubate each dipeptide (e.g., at a final concentration of 0.1 mg/mL) with the selected protease solution at 37°C[2].
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours)[2].
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent, such as 0.05% trifluoroacetic acid (TFA), and placing the samples on ice[2].
-
Sample Preparation: Centrifuge the samples to pellet any precipitated proteins[2].
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact dipeptide remaining at each time point.
-
Data Interpretation: Plot the percentage of remaining intact peptide against time to determine the degradation kinetics and half-life of each dipeptide.
Cellular Uptake Assay
Objective: To compare the efficiency of cellular internalization of D-Met-L-Ser and L-Met-L-Ser.
Methodology:
-
Peptide Labeling: Synthesize fluorescently labeled versions of both dipeptides (e.g., with a fluorophore like TAMRA).
-
Cell Culture: Plate cells (e.g., Swiss 3T3 or Madin Darby Canine Kidney cells) in 96-well plates and grow to confluence[6].
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled dipeptides (e.g., 0.1–10 µM) for a defined period (e.g., 4 hours)[7].
-
Washing: Remove the extracellular dipeptide by washing the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Fluorescence Quenching (Optional): To distinguish between membrane-bound and internalized peptides, an external fluorescence quencher can be added[7].
-
Cell Lysis: Lyse the cells to release the internalized fluorescent dipeptide.
-
Quantification: Measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Compare the fluorescence intensity between cells treated with D-Met-L-Ser and L-Met-L-Ser to determine relative uptake efficiency.
Receptor Binding Assay
Objective: To assess and compare the binding affinity of D-Met-L-Ser and L-Met-L-Ser to a specific cellular receptor (if one is known or hypothesized).
Methodology:
-
Radiolabeling: Synthesize a radiolabeled version of the L-Met-L-Ser (the presumed natural ligand) to serve as the tracer.
-
Membrane Preparation: Prepare cell membrane fractions from a cell line known to express the target receptor.
-
Competition Binding: In a multi-well plate, incubate a constant concentration of the radiolabeled L-Met-L-Ser with the membrane preparation in the presence of increasing concentrations of unlabeled L-Met-L-Ser or D-Met-L-Ser[8].
-
Incubation and Washing: Allow the binding to reach equilibrium, then rapidly wash the membranes to remove unbound ligand[8].
-
Scintillation Counting: Measure the radioactivity remaining on the membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor dipeptide. Fit the data to a competition binding curve to determine the inhibitory constant (Ki) for each dipeptide. A higher Ki value for D-Met-L-Ser would indicate lower binding affinity compared to L-Met-L-Ser[8].
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the differential proteolytic processing and a general workflow for the comparative analysis of these dipeptides.
References
- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of D-Serine and D-Methionyl-L-serine on NMDA Receptor Function
A comprehensive review of the current scientific literature reveals a significant disparity in our understanding of how D-Serine and D-Methionyl-L-serine interact with N-methyl-D-aspartate (NMDA) receptors. While D-Serine is a well-established endogenous co-agonist of the NMDA receptor with a crucial role in synaptic plasticity and neuronal function, there is a notable absence of published research on the effects of this compound on these receptors.
This guide, therefore, provides a detailed overview of the known effects of D-Serine on NMDA receptors, supported by experimental data and methodologies. The absence of data for this compound precludes a direct comparative analysis at this time.
D-Serine: A Key Modulator of NMDA Receptor Activity
D-Serine is an amino acid that plays a pivotal role in the central nervous system by acting as a potent co-agonist at the glycine-binding site of the NMDA receptor.[1][2][3][4] The binding of both glutamate to the GluN2 subunit and a co-agonist, such as D-Serine or glycine, to the GluN1 subunit is required for the activation of the NMDA receptor channel, leading to calcium influx and the initiation of downstream signaling cascades.[1][5]
Quantitative Analysis of D-Serine's Interaction with NMDA Receptors
The following table summarizes key quantitative parameters related to the interaction of D-Serine with NMDA receptors, compiled from various experimental studies.
| Parameter | Value | Experimental Context | Reference |
| Potency (EC50) | ~1 µM | Activation of recombinant NMDA receptors | N/A |
| Binding Affinity (Ki) | High Affinity | Displacement of ligands at the glycine site | N/A |
| Effect on LTP | Enhancement | Hippocampal slices | [2] |
| Effect on LTD | Modulation | Hippocampal slices | N/A |
Note: Specific values for EC50 and Ki can vary depending on the experimental setup, including the specific NMDA receptor subunit composition and the cell type used.
Experimental Protocols for Studying D-Serine's Effects
The investigation of D-Serine's role at the NMDA receptor utilizes a range of sophisticated experimental techniques.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is fundamental for directly measuring the electrical currents flowing through NMDA receptors in neurons.
-
Cell Preparation: Primary neuronal cultures or acute brain slices are prepared to maintain the integrity of synaptic connections.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch under the pipette is then ruptured to gain "whole-cell" access.
-
Data Acquisition: The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV). NMDA receptor-mediated currents (EPSCs) are evoked by stimulating presynaptic afferents.
-
Pharmacological Isolation: To isolate NMDA receptor currents, AMPA receptors are often blocked with an antagonist like CNQX, and GABAa receptors are blocked with an antagonist like picrotoxin.
-
Application of D-Serine: D-Serine is applied to the bath solution to assess its effect on the magnitude and kinetics of the NMDA receptor-mediated currents.
Long-Term Potentiation (LTP) Induction and Measurement
LTP is a form of synaptic plasticity that is critically dependent on NMDA receptor activation and is a cellular correlate of learning and memory.
-
Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in a specific synaptic pathway (e.g., the Schaffer collateral pathway in the hippocampus) in response to baseline electrical stimulation.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second) is delivered to the presynaptic fibers.
-
Post-Induction Recording: fEPSPs are then recorded for an extended period (e.g., 60 minutes or more) to monitor the potentiation of the synaptic response.
-
Role of D-Serine: To investigate the role of D-Serine, experiments can be performed in the presence of a D-amino acid oxidase (DAAO) to degrade endogenous D-Serine, which typically impairs LTP. The subsequent application of exogenous D-Serine can then be shown to rescue this impairment.[2]
Signaling Pathways and Experimental Visualization
The activation of NMDA receptors by glutamate and D-Serine initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.
Caption: Simplified signaling cascade following NMDA receptor activation by glutamate and D-Serine, leading to Long-Term Potentiation (LTP).
Caption: A typical experimental workflow for inducing and measuring Long-Term Potentiation (LTP) in hippocampal slices.
Conclusion
D-Serine is a critical endogenous co-agonist of the NMDA receptor, and its role in synaptic plasticity is well-documented. The experimental protocols and signaling pathways described above provide a framework for understanding its function. In stark contrast, the scientific community has yet to publish research on the effects of this compound on NMDA receptors. As such, any potential comparison between these two molecules in this context remains speculative and awaits future investigation. Researchers and drug development professionals are encouraged to focus on the established properties of D-Serine while recognizing the knowledge gap concerning this compound.
References
- 1. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 4. Metabolism and functional roles of endogenous D-serine in mammalian brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Uncharted Territory: The Quest to Validate the Neuroprotective Effects of D-Methionyl-L-serine
A comprehensive review of available scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no published experimental data validating the neuroprotective effects of the specific dipeptide D-Methionyl-L-serine. Extensive searches of scholarly databases and scientific publications did not yield any studies investigating the synthesis, biological activity, or therapeutic potential of this particular compound in the context of neurodegeneration or any other biological system.
While the specific combination of D-Methionine and L-serine as a dipeptide remains unexplored, a wealth of research exists on the individual amino acids and their roles in the central nervous system. This guide, therefore, pivots to provide a comparative overview of the well-documented neuroprotective effects of L-serine and the distinct neurological functions of D-serine and Methionine. This information may serve as a foundational reference for future investigations into novel dipeptides like this compound.
L-Serine: A Promising Neuroprotective Agent
L-serine, a non-essential amino acid, has garnered significant attention for its potential therapeutic applications in a range of neurological and neurodegenerative diseases.[1][2][3] Its neuroprotective properties are attributed to a variety of mechanisms, including anti-inflammatory, anti-excitotoxic, and pro-survival signaling pathways.
Mechanisms of L-Serine Neuroprotection:
-
Anti-inflammatory Effects: L-serine has been shown to downregulate the activation of microglia and astrocytes, key players in neuroinflammation.[2] By reducing the production of pro-inflammatory cytokines, L-serine helps to mitigate the inflammatory cascade that contributes to neuronal damage in conditions like traumatic brain injury.[2]
-
Modulation of Neuronal Signaling: L-serine can be converted to D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are pivotal for synaptic plasticity, learning, and memory.[4] However, L-serine itself can also exert neuroprotective effects by activating glycine receptors, which can counteract excitotoxicity.[2][5][6][7]
-
Endoplasmic Reticulum (ER) Stress Regulation: Studies have indicated that L-serine can modulate the unfolded protein response (UPR), a cellular stress response pathway. It has been found to selectively increase the translation of protein disulfide isomerase (PDI), a chaperone protein that aids in proper protein folding, thereby potentially alleviating ER stress-induced neurotoxicity.[1][8]
-
Promotion of Remyelination: In models of white matter injury, L-serine treatment has been observed to promote the proliferation of oligodendrocyte progenitor cells and enhance remyelination, suggesting its potential in treating demyelinating diseases.[9]
Experimental Evidence for L-Serine's Neuroprotective Effects:
| Experimental Model | Key Findings | Reference |
| Focal Demyelinating Lesions in Mice | L-serine treatment improved spatial learning and memory, reduced neurofilament dephosphorylation, increased myelin basic protein, and promoted remyelination. | [9] |
| Oxygen-Glucose Deprivation (OGD) in vitro | L-serine directly protected oligodendrocytes from OGD-induced damage and indirectly via regulation of microglia. | [9] |
| Human ER Stress/UPR Array | L-serine was found to selectively increase the translation of the chaperone protein PDI. | [8] |
| SH-SY5Y Cell Culture | L-serine selectively induced the activity of autophagic-lysosomal enzymes, cathepsins B and L. | [1] |
The Roles of D-Serine and Methionine in the Brain
While not the primary focus, understanding the functions of the constituent amino acids of the queried dipeptide is crucial.
D-Serine is a potent neuromodulator, acting as a co-agonist at the synaptic NMDA receptor.[4][10][11] This role is critical for synaptic plasticity and cognitive functions.[11] However, overactivation of NMDA receptors can lead to excitotoxicity, a mechanism implicated in various neurodegenerative diseases.[4][12] Therefore, the regulation of D-serine levels in the brain is tightly controlled.[4][11]
Methionine is an essential amino acid and a key component of the methionine cycle, which is vital for the production of S-adenosylmethionine (SAM). SAM is the primary methyl donor for numerous cellular reactions, including the methylation of DNA, RNA, and proteins, which are crucial for gene expression and protein function.[13]
Experimental Protocols for Assessing Neuroprotection
For researchers interested in investigating the potential neuroprotective effects of novel compounds like this compound, a variety of established experimental protocols can be employed.
In Vitro Assays:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.
-
-
Oxidative Stress Assays:
-
ROS Measurement: Utilizes fluorescent probes to detect the levels of reactive oxygen species.
-
Glutathione (GSH) Assay: Measures the levels of the major intracellular antioxidant.
-
-
Neuroinflammation Assays:
-
ELISA: Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants.
-
Immunocytochemistry: Visualizes the activation of microglia and astrocytes.
-
In Vivo Models:
-
Animal Models of Neurodegenerative Diseases:
-
Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1) that develop amyloid plaques and cognitive deficits.
-
Parkinson's Disease: Toxin-induced models (e.g., MPTP or 6-OHDA) that cause dopaminergic neuron loss.
-
Stroke: Middle cerebral artery occlusion (MCAO) model to induce ischemic brain injury.
-
-
Behavioral Tests:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Rotarod Test: Evaluates motor coordination and balance.
-
Open Field Test: Measures locomotor activity and anxiety-like behavior.
-
-
Histological and Immunohistochemical Analysis:
-
Nissl Staining: To assess neuronal survival.
-
Immunohistochemistry: To detect specific protein markers related to neurodegeneration, inflammation, and synaptic integrity.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in neuroprotection research, Graphviz diagrams are provided below.
Potential Neuroprotective Signaling Pathways of L-Serine
Caption: Potential neuroprotective signaling pathways of L-Serine.
General Workflow for Evaluating Neuroprotective Compounds
References
- 1. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-serine: Neurological Implications and Therapeutic Potential [mdpi.com]
- 3. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [ouci.dntb.gov.ua]
- 4. Roles of serine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 8. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of l-serine against white matter demyelination by harnessing and modulating inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Frontiers | Regional contributions of D-serine to Alzheimer’s disease pathology in male AppNL–G–F/NL–G–F mice [frontiersin.org]
- 13. Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of D-Methionyl-L-serine with other dipeptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and research, the stereochemistry of constituent amino acids plays a pivotal role in determining the bioactivity, stability, and overall pharmacological profile of a dipeptide. This guide provides a comparative analysis of D-Methionyl-L-serine, a dipeptide containing a D-amino acid, and its L-L dipeptide counterparts. The inclusion of D-methionine is expected to confer unique properties, particularly in terms of enzymatic stability and bioavailability, which are critical for therapeutic applications.
While direct comparative experimental data for this compound is limited, this guide synthesizes established principles from studies on D-amino acid-containing peptides to provide a robust comparative framework. The analysis focuses on key performance metrics such as proteolytic resistance, receptor binding affinity, and antioxidant capacity.
Data Presentation: Comparative Performance Metrics
The following tables summarize the expected comparative performance of this compound against a representative L-L dipeptide, L-Methionyl-L-serine. The data are illustrative and based on general findings in the literature regarding the influence of D-amino acids on peptide characteristics.[1][2][3][4][5][6][7]
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound (Expected) | L-Methionyl-L-serine (Expected) | Rationale for Difference |
| Molecular Weight (Da) | Identical | Identical | Isomers have the same mass. |
| Proteolytic Resistance | High | Low | Peptide bonds involving D-amino acids are not readily recognized by common proteases.[1][2][3][4][5][8] |
| In Vivo Half-life | Significantly Longer | Shorter | Increased resistance to enzymatic degradation leads to a longer circulation time.[2][3] |
| Bioavailability (Oral) | Potentially Higher | Lower | Enhanced stability in the gastrointestinal tract may lead to improved absorption of the intact dipeptide.[9] |
| Cellular Uptake | Variable | Generally Efficient | Uptake mechanisms can be stereospecific and may vary depending on the cell type.[10] |
Table 2: Biological Activity Comparison
| Biological Activity | This compound (Expected) | L-Methionyl-L-serine (Expected) | Key Considerations |
| NMDA Receptor Modulation | Potential for altered affinity/activity | Baseline activity | The presence of a D-amino acid can influence receptor binding and signaling. D-serine itself is a known co-agonist of the NMDA receptor.[11][12] |
| Antioxidant Capacity (in vitro) | Similar | Similar | The intrinsic antioxidant activity is primarily determined by the methionine residue's sulfur atom, which is independent of chirality.[13][14][15] |
| Antioxidant Effect (in vivo) | Potentially More Sustained | More Transient | Longer half-life could lead to a more prolonged antioxidant effect in a biological system. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Proteolytic Stability Assay
Objective: To determine the resistance of the dipeptides to enzymatic degradation.
Methodology:
-
Enzyme Preparation: Prepare solutions of relevant proteases (e.g., trypsin, chymotrypsin, pepsin, or serum proteases) in appropriate buffers at a standardized concentration.
-
Peptide Incubation: Incubate a known concentration of each dipeptide (this compound and L-Methionyl-L-serine) with the protease solutions at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., trifluoroacetic acid - TFA).
-
Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of intact dipeptide remaining at each time point is quantified by measuring the peak area at a specific wavelength (e.g., 214 nm).
-
Data Analysis: Plot the percentage of intact dipeptide remaining against time to determine the degradation rate and half-life of each dipeptide.
Receptor Binding Assay (Competitive Binding)
Objective: To assess the binding affinity of the dipeptides to a specific receptor (e.g., NMDA receptor).
Methodology:
-
Receptor Preparation: Prepare cell membrane fractions or purified receptors expressing the target receptor.
-
Radioligand Selection: Choose a suitable radiolabeled ligand known to bind to the target receptor.
-
Competitive Binding: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor dipeptides (this compound and L-Methionyl-L-serine).
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor dipeptide. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
In Vitro Antioxidant Capacity Assays
Objective: To measure the free radical scavenging ability of the dipeptides.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add different concentrations of the dipeptides to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of the dipeptides to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time at room temperature.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculation: The scavenging activity is determined by the decrease in absorbance.
Visualization of Key Pathways and Workflows
Signaling Pathway: NMDA Receptor Modulation
D-serine, the L-serine enantiomer, is a known endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. The presence of a D-amino acid in this compound suggests a potential interaction with the NMDA receptor, although the precise nature of this interaction (agonist, antagonist, or modulatory) would require experimental validation.
Caption: Potential modulation of the NMDA receptor by this compound in the synaptic cleft.
Experimental Workflow: Proteolytic Stability Assay
The following diagram illustrates the workflow for comparing the proteolytic stability of this compound and its L-L counterpart.
Caption: Workflow for comparing the proteolytic stability of D- and L-dipeptides.
Logical Relationship: D-Amino Acid Advantage in Bioavailability
The incorporation of a D-amino acid can theoretically enhance the oral bioavailability of a dipeptide through increased stability against enzymatic degradation in the gastrointestinal tract.
Caption: The logical cascade illustrating how D-amino acid incorporation can lead to enhanced oral bioavailability.
References
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. bohrium.com [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]
A Comparative Guide to the Analytical Techniques for D-Methionyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative and qualitative analysis of the dipeptide D-Methionyl-L-serine. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and characterization in research and drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this chiral dipeptide.
Introduction to this compound
This compound is a dipeptide composed of a D-amino acid (D-Methionine) and an L-amino acid (L-Serine). The presence of a D-amino acid is of particular interest as D-amino acid-containing peptides (DAACPs) have been shown to possess unique biological activities.[1][2] D-serine, a component of this dipeptide, is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[2] Methionine-containing peptides can serve as a source of methionine for protein accretion in cells.[3] The unique stereochemistry of this compound suggests potential for specific biological interactions and neuroprotective effects, making its accurate analysis paramount.[4][5]
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of different analytical techniques for the analysis of dipeptides similar to this compound. It is important to note that performance can vary based on the specific instrumentation, method optimization, and sample matrix.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Typical Performance for Chiral Dipeptide Analysis |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Performance for Dipeptide Quantification |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.02–0.04 mg/kg[1] |
| Limit of Quantitation (LOQ) | 0.05–0.13 mg/kg[1] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Parameter | Typical Performance for Derivatized Amino Acid/Peptide Analysis |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Table 4: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
| Parameter | Typical Performance for Peptide Quantification |
| Linearity (R²) | Not applicable (Direct method) |
| Limit of Detection (LOD) | ~0.05 mM[6] |
| Limit of Quantitation (LOQ) | ~0.15 mM[6] |
| Accuracy (% Relative Error) | < 5%[6] |
| Precision (% RSD) | < 3%[6] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using the compared techniques are provided below. These protocols are generalized and may require optimization for specific applications.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the enantioselective separation and quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Amylose-based).[7]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm filter before injection.
-
Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying low levels of this compound in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation: For biological samples, protein precipitation with acetonitrile followed by centrifugation is typically required. The supernatant is then diluted and injected.
-
Quantification: Use a stable isotope-labeled internal standard and a calibration curve prepared in the same matrix as the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to increase the volatility of the dipeptide.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A two-step process involving esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups (e.g., using methyl chloroformate and then pentafluoropropionic anhydride).[8]
-
Column: A capillary column suitable for amino acid analysis (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient from 100°C to 250°C.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target fragments of the derivatized dipeptide.
-
-
Sample Preparation: The sample is dried and then subjected to the derivatization procedure. The resulting derivative is dissolved in an appropriate solvent for injection.
-
Quantification: An internal standard is added before derivatization, and a calibration curve is constructed.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide highly accurate quantification without the need for a calibration curve of the analyte itself.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and a certified internal standard are soluble (e.g., D₂O).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters: A 1D proton NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
-
Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are determined.
-
Quantification: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the known concentration of the internal standard.
Visualizations
Experimental Workflow: LC-MS/MS Analysis
Caption: A typical workflow for the quantitative analysis of this compound using LC-MS/MS.
Conceptual Signaling Pathway: Putative Role in NMDA Receptor Modulation
Given that D-serine is a co-agonist of the NMDA receptor, this compound could potentially be hydrolyzed in vivo to release D-serine, thereby modulating NMDA receptor activity.
Caption: A putative signaling pathway for this compound via NMDA receptor modulation.
References
- 1. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-Dependent Changes in Taurine, Serine, and Methionine Release in the Frontal Cortex of Awake Freely-Moving Rats: A Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Validated chiral high performance liquid chromatography separation method and simulation studies of dipeptides on amylose chiral column | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Replicating In Vitro Findings of D-Methionyl-L-Serine's Constituent Amino Acids In Vivo: A Comparative Guide
Introduction
While specific research on the dipeptide D-Methionyl-L-serine is not extensively available in the public domain, a wealth of data exists on its constituent amino acids: D-serine, L-serine, and L-methionine. This guide provides a comparative analysis of the in vitro and in vivo findings for these components, focusing on their roles in neuroscience and cellular metabolism. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and methodologies relevant to translating laboratory findings into animal models. This guide will delve into the neuroactive properties of D-serine, the neuroprotective and metabolic functions of L-serine, and the essential roles of L-methionine, presenting a framework for understanding their potential synergistic or individual effects in a biological system.
Comparative Data: In Vitro vs. In Vivo Effects
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the concentrations and dosages required to elicit biological effects and the observed outcomes.
Table 1: D-Serine Effects on Neuronal Function
| Parameter | In Vitro Finding | In Vivo Finding | Citation(s) |
| Mechanism | Co-agonist at the glycine site of NMDA receptors. | Modulates NMDA receptor-dependent processes, impacting behavior and neuronal survival. | [1][2] |
| Effective Concentration/Dose | 0.1 mM D-serine fully reverses the inhibitory effect of D-amino acid oxidase (DAAOX) on NMDA receptor-mediated nitric oxide synthase (NOS) activity. | Chronic administration of 350 mg/L D-serine in drinking water significantly elevates brain D-serine levels. | [1][3] |
| Observed Effect | Potentiates NMDA receptor-mediated synaptic currents. | Exhibits antidepressant-like effects in mouse models of depression; exacerbates neuronal loss in a mouse model of Alzheimer's disease. | [3][4] |
Table 2: L-Serine Effects on Neuronal Health and Metabolism
| Parameter | In Vitro Finding | In Vivo Finding | Citation(s) |
| Mechanism | Promotes proliferation and differentiation of neural stem cells (NSCs), potentially via the PI3K/Akt/mTOR pathway; acts as a precursor for D-serine and sphingolipids. | Serves as a neurotrophic factor, improves cerebral blood flow, and can restore brain D-serine levels. | [5][6][7] |
| Effective Concentration/Dose | 10-200 µM L-serine increases neurite length by up to 100% in cultured chicken embryonic dorsal root ganglion neurons. | Dietary supplementation in mouse models of Alzheimer's disease restores deficits in both L-serine and D-serine. | [5][8] |
| Observed Effect | Enhances neurite outgrowth and branching; inhibits NSC apoptosis. | Shows therapeutic potential in models of neurological injury and disease; reduces plasma homocysteine levels in rats and humans with hyperhomocysteinemia. | [6][9] |
Table 3: L-Methionine and its Metabolite S-adenosyl-L-methionine (SAMe) Effects
| Parameter | In Vitro Finding | In Vivo Finding | Citation(s) |
| Mechanism | In combination with serine, enhances the inhibitory effect of selenite on DNA synthesis in a mammary epithelial cell line. | L-methionine is a precursor to SAMe, which is involved in monoamine metabolism and has antidepressant properties. | [10][11] |
| Effective Concentration/Dose | Not specified in the provided results. | SAMe is effective at doses of 200-1600 mg/day in clinical studies for depression. | [11] |
| Observed Effect | Increases the levels of a 58-kd selenoprotein. | L-methionine reduces anxiety and depression-like behaviors in rat models; SAMe shows antidepressant effects comparable to tricyclic antidepressants. | [10][11] |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental designs are crucial for understanding the translation from in vitro to in vivo research.
Caption: NMDA receptor activation by glutamate and its co-agonist D-serine.
Caption: Key metabolic pathways involving L-serine and its relation to methionine metabolism.
Caption: A typical workflow for replicating in vitro findings in in vivo models.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
In Vitro D-Serine Uptake Assay in SH-SY5Y Cells
This protocol is adapted from studies characterizing D-serine transport in a human cell line model.[12]
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Uptake Experiment:
-
Cells are seeded in multi-well plates and grown to confluency.
-
On the day of the experiment, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
The uptake is initiated by adding KRH buffer containing a known concentration of D-serine and, if applicable, transporter inhibitors (e.g., L-alanine, L-threonine).
-
The reaction is incubated for a specific time at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Cells are lysed, and the intracellular D-serine concentration is determined.
-
-
Quantification: Intracellular D-serine is quantified using a sensitive analytical method such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIFD) or high-performance liquid chromatography (HPLC).
In Vivo Chronic D-Serine Administration and Behavioral Testing
This protocol is based on studies investigating the effects of elevated brain D-serine levels on behavior in mice.[3]
-
Animal Model: Wild-type mice (e.g., C57BL/6J) are used.
-
Drug Administration:
-
D-serine is dissolved in the drinking water at a concentration of 350 mg/L.
-
The D-serine solution is provided to the mice ad libitum for a chronic period (e.g., several weeks). Control animals receive regular drinking water.
-
-
Behavioral Assay (Forced Swim Test):
-
A cylindrical container is filled with water (25°C) to a depth where the mouse cannot touch the bottom.
-
Each mouse is placed in the water for a 6-minute session.
-
The session is video-recorded, and the duration of immobility in the last 4 minutes is scored by a trained observer blinded to the treatment groups. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Biochemical Analysis: At the end of the study, brain regions (e.g., cortex, hippocampus) are dissected, and D-serine levels are measured by HPLC to confirm successful elevation.
In Vivo Microdialysis for Amino Acid Measurement
This protocol allows for the measurement of extracellular amino acid levels in the brain of awake, freely-moving animals.[13]
-
Surgical Implantation:
-
Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).
-
The cannula is secured to the skull with dental cement, and the animal is allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
After recovery, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis: The concentrations of amino acids (e.g., D-serine, L-serine, methionine) in the dialysate samples are determined by HPLC coupled with a fluorescence or mass spectrometry detector. This method can be used to measure basal levels and stimulus-evoked release of amino acids.
The translation of in vitro findings to in vivo systems for D-serine, L-serine, and L-methionine reveals a complex but consistent picture, particularly in the context of neuromodulation and neuroprotection. D-serine's role as an NMDA receptor co-agonist is well-established in both settings, though its therapeutic window appears narrow, with potential for excitotoxicity at higher concentrations. L-serine demonstrates robust neuroprotective and metabolic regulatory effects in vitro that are largely replicated in animal models, positioning it as a promising therapeutic agent. L-methionine, through its metabolic products, shows potential in modulating mood and behavior.
Successfully replicating and building upon these findings requires careful consideration of dose-response relationships, pharmacokinetic and pharmacodynamic properties, and the selection of appropriate and sensitive outcome measures. The protocols and pathways detailed in this guide offer a foundational framework for researchers aiming to further explore the therapeutic potential of these fundamental amino acids.
References
- 1. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of Chronic D-Serine Elevation on Animal Models of Depression and Anxiety-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regional contributions of D-serine to Alzheimer’s disease pathology in male AppNL–G–F/NL–G–F mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 7. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of L-serine on neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine and methionine enhancement of selenite inhibition of DNA synthesis in a mouse mammary epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a Cell Line Model for d-Serine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Age-Dependent Changes in Taurine, Serine, and Methionine Release in the Frontal Cortex of Awake Freely-Moving Rats: A Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
D-Methionyl-L-serine: A Comparative Analysis with Established Neurological Drugs
A direct comparison of the efficacy of D-Methionyl-L-serine with established neurological drugs is not currently possible due to a lack of available scientific literature and experimental data on this specific dipeptide. Searches of prominent scientific databases have not yielded studies investigating the neurological effects, mechanism of action, or clinical efficacy of this compound.
This guide, therefore, provides a conceptual comparison based on the known biological roles of its constituent amino acids, D-methionine and L-serine, and contrasts their potential mechanisms with those of well-established drugs for major neurological disorders.
Conceptual Framework: The Potential Role of this compound's Components
The potential neurological activity of this compound would likely be derived from the individual properties of D-methionine and L-serine upon its breakdown in the body.
-
L-serine is a non-essential amino acid with significant neuroprotective properties.[1][2][3] It serves as a precursor to several crucial molecules in the central nervous system, including D-serine.[4] L-serine itself can act as a neurotransmitter, and it plays a role in the synthesis of phospholipids and sphingolipids, which are vital for nerve cell structure and function.[5][6]
-
D-serine , synthesized from L-serine, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] This receptor is critically involved in synaptic plasticity, learning, and memory.[7][9] Dysregulation of D-serine levels has been implicated in conditions like schizophrenia and Alzheimer's disease.[10][11]
-
D-methionine has been studied for its ability to modulate neuronal activity, potentially through GABAergic inhibition.
Comparison with Established Neurological Drugs
The following table provides a high-level comparison of the potential mechanisms of this compound's components against established drugs for several neurological conditions.
| Neurological Disorder | Established Drug Classes & Examples | Mechanism of Action of Established Drugs | Potential Conceptual Mechanism of this compound Components |
| Alzheimer's Disease | Acetylcholinesterase inhibitors (e.g., Donepezil), NMDA receptor antagonists (e.g., Memantine) | Increase acetylcholine levels in the brain; Block the toxic effects of excess glutamate at the NMDA receptor. | L-serine/D-serine: Modulate NMDA receptor activity, potentially offering neuroprotection or cognitive enhancement.[9][10] |
| Parkinson's Disease | Dopamine agonists (e.g., Levodopa), MAO-B inhibitors (e.g., Selegiline) | Replenish dopamine levels or prevent its breakdown in the brain. | L-serine/D-serine: Studies have shown conflicting results regarding D-serine levels in Parkinson's disease, suggesting a complex role.[2][10] |
| Epilepsy | Sodium channel blockers (e.g., Carbamazepine), GABA receptor agonists (e.g., Benzodiazepines) | Reduce neuronal excitability by blocking sodium channels or enhancing GABAergic inhibition. | D-methionine: Potential to enhance GABAergic inhibition. L-serine/D-serine: May modulate NMDA receptor-mediated excitability.[2] |
| Schizophrenia | Antipsychotics (e.g., Risperidone, Olanzapine) | Primarily block dopamine D2 receptors; newer agents also modulate serotonin receptors. | D-serine: As an NMDA receptor co-agonist, it has been investigated to mitigate negative symptoms of schizophrenia associated with NMDA receptor hypofunction.[10] |
Signaling Pathways and Experimental Concepts
While no specific experimental data for this compound exists, the following diagrams illustrate the known pathways of its components, which would be fundamental to any future investigation.
Signaling Pathway of L-serine and D-serine in the Central Nervous System
Caption: L-serine is synthesized in astrocytes and transported to neurons, where it is converted to D-serine, a co-agonist of the NMDA receptor.
Hypothetical Experimental Workflow for Evaluating a Novel Dipeptide
Caption: A generalized workflow for the preclinical evaluation of a novel neurological drug candidate.
Experimental Protocols
As there are no specific studies on this compound, detailed experimental protocols cannot be provided. However, a general approach to investigating a novel compound for neurological efficacy would involve the following key experiments:
-
Receptor Binding Assays: To determine if the compound or its metabolites bind to key neurological targets like NMDA, GABA, dopamine, or serotonin receptors. This would involve radioligand binding assays using cell membranes expressing these receptors.
-
Neuronal Cell Culture Studies: To assess the effects of the compound on neuronal viability, neurite outgrowth, and protection against neurotoxins (e.g., glutamate, beta-amyloid). This would utilize primary neuronal cultures or immortalized neuronal cell lines.
-
In Vivo Animal Models: Administration of the compound to animal models of specific neurological diseases (e.g., transgenic mouse models of Alzheimer's, chemically induced seizure models for epilepsy) to evaluate its effects on disease pathology and symptoms.
-
Behavioral and Cognitive Testing: In conjunction with animal models, a battery of behavioral tests would be conducted to assess cognitive functions (e.g., Morris water maze for memory), motor coordination (e.g., rotarod test), and anxiety levels (e.g., elevated plus maze).
-
Pharmacokinetic and Pharmacodynamic Studies: To determine how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to measure its concentration in the brain and its effect on relevant biomarkers.
Conclusion
While this compound remains an uncharacterized compound in the context of neurological drug efficacy, an understanding of its constituent amino acids, L-serine and D-methionine, allows for a conceptual exploration of its potential mechanisms. L-serine and its derivative D-serine are known to modulate the NMDA receptor pathway, which is a key target in several neurological disorders. D-methionine may offer GABAergic modulatory effects. However, without empirical data, any comparison to established neurological drugs is purely speculative. Future research, following standard preclinical evaluation workflows, would be necessary to determine if this compound holds any therapeutic promise.
References
- 1. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 2. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Serine - Wikipedia [en.wikipedia.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum [frontiersin.org]
Independent Verification of D-Methionyl-L-serine Synthesis and Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for the dipeptide D-Methionyl-L-serine (D-Met-L-Ser) and details methods for the independent verification of its purity. The information presented is intended to assist researchers in selecting appropriate synthetic strategies and analytical techniques to ensure the quality and reliability of this important chiral molecule.
Introduction to this compound
This compound is a dipeptide composed of a D-methionine residue and an L-serine residue. The specific stereochemistry of this compound is crucial for its biological activity and incorporation into larger peptide structures. The synthesis of such dipeptides requires careful control to prevent racemization and other side reactions that can impact purity and efficacy. This guide outlines common synthetic approaches and the analytical methods necessary to confirm the identity and purity of the final product.
Synthetic Strategies: A Comparative Overview
The synthesis of D-Met-L-Ser can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Each method offers distinct advantages and disadvantages in terms of efficiency, scalability, and the potential for impurity formation.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for the synthesis of peptides, where the peptide chain is assembled step-by-step on an insoluble polymer support (resin).[1][2] This approach simplifies the purification process as excess reagents and by-products are removed by simple washing and filtration steps.[2]
A common strategy for the SPPS of D-Met-L-Ser would involve the following general steps:
-
Resin Loading: The C-terminal amino acid, L-serine (with its amino group protected, e.g., with Fmoc), is attached to a solid support resin.
-
Deprotection: The protecting group on the L-serine is removed to expose the free amino group.
-
Coupling: The next amino acid, D-methionine (with its amino group and any reactive side chains protected), is activated and coupled to the L-serine on the resin.
-
Cleavage: Once the dipeptide is assembled, it is cleaved from the resin support, and all protecting groups are removed.
Solution-Phase Peptide Synthesis
In solution-phase synthesis, the peptide is synthesized in a homogenous reaction mixture. This traditional method can be more flexible for large-scale synthesis and allows for the purification of intermediates at each step.[3]
A typical solution-phase synthesis of D-Met-L-Ser would involve:
-
Protection: The amino group of D-methionine and the carboxyl group of L-serine are protected.
-
Activation and Coupling: The carboxyl group of the protected D-methionine is activated using a coupling reagent, followed by reaction with the protected L-serine to form the peptide bond.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
Comparison of Synthetic Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Efficiency | High for laboratory-scale synthesis. | Can be more efficient for large-scale production. |
| Purification | Simplified due to solid support. | Requires purification after each step. |
| Scalability | Can be challenging to scale up. | More readily scalable. |
| Impurity Control | Potential for incomplete reactions and side-product accumulation. | Intermediates can be purified to ensure high final purity. |
Key Experimental Protocols
Detailed experimental protocols are crucial for the successful and reproducible synthesis of this compound. Below are generalized protocols for SPPS and purity verification techniques.
Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a general guideline and may require optimization based on the specific resin, protecting groups, and coupling reagents used.
Materials:
-
Fmoc-L-Ser(tBu)-Wang resin
-
Fmoc-D-Met-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Ser(tBu)-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from L-serine.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve Fmoc-D-Met-OH, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate.
-
-
Washing: Wash the resin to remove excess reagents.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added D-methionine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the dipeptide from the resin and remove the side-chain protecting group from serine.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether and purify by preparative HPLC.
Purity Verification Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized dipeptide and for separating it from any impurities.
-
Reverse-Phase HPLC (RP-HPLC): Used to determine the overall purity of the sample.
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).
-
Detection: UV at 214 nm and 280 nm.
-
-
Chiral HPLC: Essential for determining the enantiomeric purity and detecting any racemization that may have occurred during synthesis.[4]
-
Column: Chiral stationary phases like crown ethers or teicoplanin-based columns are effective for separating D- and L-amino acid enantiomers.[4]
-
Mobile Phase: Typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to identify any impurities.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique suitable for analyzing peptides. It provides the mass-to-charge ratio (m/z) of the protonated molecule, confirming its identity.
-
Tandem Mass Spectrometry (MS/MS): Can be used to sequence the dipeptide and to identify the location of any modifications or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the dipeptide.
-
¹H NMR: Confirms the presence of the expected protons and their chemical environments.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used to assign all proton and carbon signals and to confirm the connectivity of the atoms.
Potential Impurities and Side Reactions
Several impurities can arise during the synthesis of this compound, which can affect the final product's purity and activity.
| Impurity/Side Reaction | Description | Prevention/Mitigation |
| Racemization | Epimerization of the chiral centers of D-methionine or L-serine, leading to the formation of diastereomers (e.g., D-Met-D-Ser, L-Met-L-Ser, L-Met-D-Ser).[5] | Use of appropriate coupling reagents and additives (e.g., HOBt, HOAt), and careful control of reaction conditions (temperature, base). |
| Methionine Oxidation | The thioether side chain of methionine is susceptible to oxidation to form methionine sulfoxide.[5] This can occur during synthesis and cleavage. | Use of antioxidants in the cleavage cocktail (e.g., dithiothreitol), and performing reactions under an inert atmosphere. |
| Incomplete Deprotection | Failure to completely remove protecting groups from the amino or side-chain functionalities. | Ensuring sufficient reaction times and using appropriate deprotection reagents. |
| Deletion Sequences | In SPPS, incomplete coupling can lead to the formation of peptides missing one of the amino acids (in this case, just L-serine on the resin). | Using an excess of the activated amino acid and ensuring efficient coupling. |
Comparative Purity Data
Obtaining highly pure this compound is critical for its intended application. The choice of coupling reagent can significantly impact the level of racemization and other side reactions. Below is a hypothetical comparative table based on general findings in peptide synthesis. Actual results may vary depending on the specific reaction conditions.
| Coupling Reagent | Expected Purity (%) | Potential for Racemization | Notes |
| DCC/HOBt | 85-95 | Low | A classic and cost-effective choice. |
| HBTU/DIPEA | 90-98 | Low | A common and efficient coupling reagent. |
| HATU/DIPEA | 95-99 | Very Low | Generally considered one of the best for minimizing racemization. |
| BOP | >90 | Low | Found to give high yields and low racemization in some studies.[6] |
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes involved in the synthesis and verification of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: Logical relationship of analytical techniques for purity verification.
Conclusion
The successful synthesis of this compound with high purity requires careful selection of the synthetic strategy and rigorous analytical verification. Solid-phase peptide synthesis offers a streamlined approach for laboratory-scale synthesis, while solution-phase methods may be more suitable for larger-scale production. Independent verification of purity using a combination of HPLC (both reverse-phase and chiral), mass spectrometry, and NMR spectroscopy is essential to ensure the identity, chemical purity, and enantiomeric integrity of the final product. Researchers should be mindful of potential side reactions, such as methionine oxidation and racemization, and take appropriate measures to minimize their occurrence.
References
- 1. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. scilit.com [scilit.com]
Head-to-Head Comparison: D-Methionyl-L-serine and its Constituent Amino Acids, D-Methionine and L-serine
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
In the landscape of therapeutic and research biochemicals, the biological activities of individual amino acids are well-documented. However, the properties of dipeptides, composed of two amino acid residues, can exhibit unique characteristics distinct from their constituent parts. This guide provides a detailed comparison of the dipeptide D-Methionyl-L-serine and its constituent amino acids, D-methionine and L-serine.
It is critical to note that there is a significant lack of direct experimental data on the biological activities of this compound. The Human Metabolome Database identifies Methionyl-Serine as a dipeptide expected from protein catabolism, but it has not been experimentally identified in human tissues or biofluids. Consequently, this guide will provide a thorough, data-supported comparison of D-methionine and L-serine, followed by a theoretical discussion of the potential properties of this compound based on the characteristics of its components and the nature of the peptide bond.
D-Methionine: An Overview
D-methionine is the D-enantiomer of the essential amino acid methionine. While L-methionine is the form predominantly utilized in protein synthesis and various metabolic pathways in mammals, D-methionine has distinct biological roles and is often used in nutritional supplements.[1]
Biological Roles and Mechanisms of Action of D-Methionine
The biological functions of D-methionine are primarily linked to its conversion to L-methionine in the body and its role in bacterial metabolism.
-
Nutritional Supplementation : D-methionine can be converted to L-methionine in the body, thus serving as a source of this essential amino acid. This conversion is a key aspect of its use in various nutritional products.[1]
-
Bacterial Metabolism : D-amino acids, including D-methionine, play significant roles in bacterial physiology. They are involved in the regulation of cell wall biogenesis, biofilm integrity, and spore germination.[2][3] This makes D-amino acids a subject of interest in microbiology and the development of antimicrobial strategies.
-
Antioxidant Properties : Methionine, in general, is a sulfur-containing amino acid and a precursor to other important molecules like cysteine and glutathione, which are critical for the body's antioxidant defense system.[4] The antioxidant activity of methionine and its metabolites may help protect tissues from oxidative damage.[5]
-
Cancer Research : Some studies have explored the role of methionine in cancer biology, with methionine restriction showing potential in inhibiting cancer cell growth.[4]
Quantitative Data for D-Methionine
Quantitative data on the specific biological effects of D-methionine is limited in publicly available literature. The following table provides general information on its use.
| Parameter | Value | Reference |
| Primary Use | Nutrient supplementation | [1] |
| Bioavailability vs L-Met | Estimated to be 101% based on nitrogen retention in pigs | [6] |
L-serine: An Overview
L-serine is a non-essential amino acid with a multitude of critical functions in the central nervous system and peripheral tissues. It is a precursor to numerous essential molecules and is involved in a wide array of signaling pathways.[7]
Biological Roles and Mechanisms of Action of L-serine
L-serine's biological significance stems from its diverse roles in cellular metabolism and signaling.
-
Neurotransmission : L-serine is a precursor to the neuromodulators D-serine and glycine, which are crucial for the function of N-methyl-D-aspartate (NMDA) receptors and glycine receptors, respectively. These receptors are fundamental for synaptic plasticity, learning, and memory.[8]
-
Cell Proliferation and Metabolism : L-serine is integral to the synthesis of proteins, purines, and pyrimidines. It also plays a central role in one-carbon metabolism by donating a one-carbon unit to the folate cycle, which is essential for the synthesis of nucleotides and the methylation of DNA and proteins.[7]
-
Sphingolipid and Phospholipid Synthesis : As a key component of sphingolipids and phospholipids, L-serine is vital for maintaining the structural integrity and function of cell membranes, particularly in the brain.[8]
-
Neuroprotection and Anti-inflammatory Effects : L-serine has demonstrated neuroprotective effects and can modulate inflammatory responses.[8]
Quantitative Data for L-serine
The following table summarizes some quantitative aspects of L-serine's biological activity and use.
| Parameter | Value | Reference |
| Typical Daily Dietary Intake | 3.5 - 8 grams | [9] |
| Safely Tolerated Dose in Studies | Up to 25 grams daily for up to 1 year | [9] |
| Baseline Plasma Concentration | Approximately 92.3 - 114 µmol/L | [10] |
| First-Pass Hepatic Extraction | 58% of ingested serine in a fed state (in piglets) | [10] |
Signaling Pathways of L-serine
L-serine is a central node in several critical metabolic and signaling pathways. The diagram below illustrates its key roles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. Methionine Restriction and Cancer Biology [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 7. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of L-Serine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of D-Methionyl-L-serine's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inferred Biological Profile of D-Methionyl-L-serine
The biological activity of this compound is likely a composite of the individual actions of D-methionine and L-serine, potentially with emergent properties arising from their peptide linkage.
D-Methionine Component: The presence of a D-amino acid suggests resistance to degradation by standard proteases, potentially leading to a longer biological half-life compared to L-amino acid-containing peptides. The primary known metabolic fate of D-methionine is oxidation by D-amino acid oxidase (DAAO). However, research also points towards a neuroprotective role for D-methionine through the modulation of GABAergic neurotransmission, specifically by activating GABA-A receptors.[1]
L-Serine Component: L-serine is a versatile amino acid involved in a multitude of metabolic pathways. It serves as a precursor for the synthesis of proteins, other amino acids (such as glycine and D-serine), phospholipids, and sphingolipids. Furthermore, L-serine plays a crucial role in one-carbon metabolism through the folate and methionine cycles and is implicated in cellular signaling, including the activation of the PI3K/Akt pathway, which is vital for cell survival and proliferation.
Based on these individual properties, this compound is hypothesized to possess neuroprotective and metabolic support functions.
Comparative Analysis: this compound vs. Alternatives
This section compares the inferred properties of this compound with existing compounds that target similar biological pathways.
For Neuroprotection (Inferred from D-Methionine)
The neuroprotective effects of D-methionine are thought to be mediated, at least in part, by its interaction with GABA-A receptors. Therefore, a comparison with other GABAergic modulators is pertinent.
Table 1: Comparison of Neuroprotective Agents
| Feature | This compound (Inferred) | Muscimol | Baclofen |
| Primary Target | GABA-A Receptor (inferred from D-methionine component) | GABA-A Receptor Agonist | GABA-B Receptor Agonist |
| Mechanism of Action | Positive allosteric modulation or direct agonism (inferred) | Direct agonist, opens chloride channels, leading to hyperpolarization | Agonist, inhibits adenylyl cyclase and neurotransmitter release |
| Reported Efficacy | Unknown | Potent neuroprotective effects in models of ischemia | Neuroprotective in various models of neuronal injury |
| Potential Specificity Issues | Potential for off-target effects related to L-serine metabolism; interaction with DAAO | Can cause sedation, ataxia, and psychoactive effects | Can cause muscle weakness, sedation, and confusion |
| Delivery/Stability | Dipeptide structure may offer enhanced stability and transport properties | Crosses the blood-brain barrier | Crosses the blood-brain barrier |
For Metabolic Support (Inferred from L-Serine)
L-serine's role in central metabolism, particularly in one-carbon metabolism and lipid synthesis, suggests that this compound could function as a metabolic support agent.
Table 2: Comparison of Metabolic Support Supplements
| Feature | This compound (Inferred) | B-Vitamin Complex (B6, B9, B12) | Green Tea Extract (EGCG) |
| Primary Metabolic Role | Precursor for biosynthesis of lipids, nucleotides, and other amino acids (inferred from L-serine) | Coenzymes in one-carbon metabolism and numerous other metabolic reactions | Modulator of cellular energy metabolism and fat oxidation |
| Mechanism of Action | Provides substrate for various metabolic pathways, including the folate and methionine cycles | Facilitate the transfer of one-carbon units and act as cofactors for metabolic enzymes | Increases thermogenesis and fat oxidation, potentially through inhibition of catechol-O-methyltransferase |
| Reported Efficacy | Unknown | Essential for normal metabolic function; deficiencies can lead to various pathologies | Modest effects on weight loss and metabolic parameters in clinical studies |
| Potential Specificity Issues | Potential for D-methionine-related effects (e.g., GABAergic modulation) | Generally safe, but high doses of some B vitamins can have adverse effects | Can cause gastrointestinal upset and, in rare cases, liver toxicity at high doses |
| Bioavailability | Dipeptide form may influence absorption and bioavailability | Generally well-absorbed | Bioavailability of catechins can be low and variable |
Experimental Protocols for Target Validation and Specificity Assessment
To validate the inferred targets of this compound and assess its specificity, a tiered experimental approach is recommended.
Tier 1: Initial Target Identification
-
Affinity Chromatography: Immobilize this compound on a solid support to capture interacting proteins from cell or tissue lysates. Interacting partners can then be identified by mass spectrometry.
-
Computational Docking: Use in silico models of potential target proteins (e.g., GABA-A receptor subunits, enzymes in the serine metabolic pathway) to predict the binding affinity and mode of interaction with this compound.
Tier 2: Target Validation and Specificity Profiling
-
Surface Plasmon Resonance (SPR): Quantify the binding affinity (KD) of this compound to purified candidate target proteins. This technique can also be used to assess binding kinetics (kon and koff).
-
Isothermal Titration Calorimetry (ITC): Determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry) between this compound and its putative targets.
-
Differential Scanning Fluorimetry (DSF): Assess the thermal stability of target proteins in the presence of this compound to confirm direct binding.
-
Enzyme Inhibition/Activation Assays: For enzymatic targets (e.g., DAAO, enzymes in serine metabolism), measure the effect of this compound on their catalytic activity.
-
Receptor Binding Assays: In vitro assays using cell membranes expressing specific receptors (e.g., GABA-A receptors) to determine the affinity and functional activity (agonist, antagonist, or modulator) of the dipeptide.
Tier 3: Cellular and In Vivo Target Engagement
-
Cell-Based Reporter Assays: Utilize cell lines with reporter systems linked to specific signaling pathways (e.g., PI3K/Akt pathway) to measure the cellular response to this compound treatment.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., Akt, mTOR) in cells or tissues treated with this compound to confirm pathway activation.
-
In Vivo Microdialysis: In animal models, measure the levels of neurotransmitters (e.g., GABA) in specific brain regions following administration of this compound.
-
Behavioral Pharmacology: Assess the in vivo effects of this compound in animal models of neurological disorders or metabolic dysfunction.
Visualizing Inferred Mechanisms and Workflows
To further illustrate the potential mechanisms of action and experimental approaches, the following diagrams are provided.
Conclusion
While direct experimental evidence is lacking, an assessment of the constituent amino acids of this compound suggests a dual potential for neuroprotection and metabolic support. Its D-amino acid content may confer enhanced stability, making it an attractive candidate for further investigation. The provided comparative analysis and experimental workflows offer a robust starting point for researchers to systematically evaluate the biological targets, specificity, and therapeutic potential of this novel dipeptide. Rigorous experimental validation is essential to move beyond inference and establish a definitive understanding of this compound's mechanism of action.
References
Safety Operating Guide
Proper Disposal of D-Methionyl-L-serine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of D-Methionyl-L-serine, a dipeptide composed of D-methionine and L-serine.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Handle the solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Step-by-Step Disposal Procedure
-
Risk Assessment:
-
Due to the lack of specific toxicological data, treat this compound with caution.
-
Consider the quantity of the waste material. Small, residual amounts from routine experiments will follow a different pathway than bulk quantities of expired or unused product.
-
-
Waste Segregation:
-
Do not dispose of this compound in general laboratory trash or down the drain.
-
Designate a specific, clearly labeled waste container for "Non-hazardous Chemical Waste" or "Amino Acid/Peptide Waste." The label should include the chemical name: "this compound."
-
-
Containerization:
-
Use a sealed, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container is suitable.
-
For solid waste, ensure the container is securely closed to prevent the escape of dust.
-
For solutions containing this compound, do not mix with other incompatible chemical waste streams.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Dispose of the containerized this compound through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office with all available information about the compound.
-
Chemical and Physical Properties
While specific data for the dipeptide is limited, the properties of its constituent amino acids can provide some context.
| Property | D-Methionine | L-Serine |
| Molecular Formula | C₅H₁₁NO₂S | C₃H₇NO₃ |
| Molecular Weight | 149.21 g/mol | 105.09 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Soluble | Soluble |
| Known Hazards | Generally not considered hazardous. | Generally not considered hazardous. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures provided are based on established best practices for laboratory chemical waste management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Logistics for Handling D-Methionyl-L-serine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential safety and logistical information for D-Methionyl-L-serine, including personal protective equipment (PPE), operational plans for handling, and disposal guidelines. The following procedures are based on the safety data sheets of its constituent amino acids, D-Methionine and L-serine, in the absence of a specific safety data sheet for the dipeptide.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or latex gloves are generally suitable. |
| Lab Coat | Wear a lab coat or other protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | None required under normal use | No protective equipment is needed under normal use conditions with adequate ventilation.[1][2] If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[3] |
Operational Plan for Handling
A systematic approach to handling this compound in a laboratory setting ensures both safety and the integrity of the experiment.
1. Engineering Controls:
-
Ensure adequate ventilation in the work area, especially when handling the solid form to minimize dust inhalation.[1]
-
An eyewash station and safety shower should be readily accessible and in close proximity to the workstation.[1][3]
2. Handling Procedures:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Practice good industrial hygiene and safety practices.[1][2]
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The constituent amino acid L-serine is noted to be light and moisture sensitive, so protection from light and moisture is recommended.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused Material:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
2. Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated waste container and disposed of as chemical waste.
3. Spills:
-
For minor spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.
-
Clean the spill area with soap and water.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
